molecular formula C6H5N3 B089342 5-Amino-3-pyridinecarbonitrile CAS No. 13600-47-0

5-Amino-3-pyridinecarbonitrile

Cat. No.: B089342
CAS No.: 13600-47-0
M. Wt: 119.12 g/mol
InChI Key: VGGLPUFUWXSMFB-UHFFFAOYSA-N
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Description

5-Amino-3-pyridinecarbonitrile is a high-value chemical scaffold and versatile synthetic intermediate in medicinal chemistry and drug discovery. Its structure, featuring both an amino and a nitrile group on the pyridine ring, makes it a key precursor for synthesizing diverse heterocyclic compounds with biological activity. Research indicates that derivatives of 3-pyridinecarbonitrile are investigated as potent inhibitors of protein kinase C-theta (PKCθ), a novel isoform crucial for T-cell activation, making it a potential therapeutic target for immune disorders . Furthermore, cyanopyridine derivatives, including 2-aminopyridine-3-carbonitrile analogs, are associated with a wide spectrum of pharmacological activities, such as antitumor, antimicrobial, and antiviral effects, and are used in the formation of drug complexes for various therapeutic targets . This compound serves as a critical building block for developing novel active agents, supporting research in cardiovascular conditions, inflammation, and infectious diseases .

Properties

IUPAC Name

5-aminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGLPUFUWXSMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625600
Record name 5-Aminopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13600-47-0
Record name 5-Aminopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-3-pyridinecarbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-pyridinecarbonitrile, also known as 5-aminonicotinonitrile, is a versatile heterocyclic organic compound. Its rigid pyridine scaffold, coupled with the electronic properties of the amino and cyano functional groups, makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents.[1][2] Proper storage in a cool, dry, and well-ventilated place is recommended to ensure its stability.[1]

Tabulated Physical Properties
PropertyValueReference(s)
CAS Number 13600-47-0[2]
Molecular Formula C₆H₅N₃[2]
Molecular Weight 119.12 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 118-123 °C[3]
Boiling Point 349.3 °C at 760 mmHg[3]
Density 1.23 g/cm³[4]
Flash Point 165 °C[4]
Refractive Index 1.594[3]
Spectral Data

Access to the ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound is available through chemical databases such as ChemicalBook.[5] These spectra are crucial for the structural elucidation and purity assessment of the compound.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding nitro-substituted pyridinecarbonitrile. Multicomponent reactions, such as the Thorpe-Ziegler reaction, also offer an efficient pathway to substituted aminopyridines.

Experimental Protocol: Synthesis via Reduction

This protocol describes the synthesis of a related compound, 5-amino-3-(trifluoromethyl)picolinonitrile, which can be adapted for the synthesis of this compound by using the appropriate starting material (5-nitro-3-pyridinecarbonitrile).

Reaction Scheme:

G 5-Nitro-3-pyridinecarbonitrile 5-Nitro-3-pyridinecarbonitrile This compound This compound 5-Nitro-3-pyridinecarbonitrile->this compound Fe, HCl EtOH/H2O, Reflux

Figure 1: General reaction scheme for the synthesis of this compound via reduction.

Materials:

  • 5-nitro-3-pyridinecarbonitrile

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diatomaceous earth

Procedure:

  • To a solution of 5-nitro-3-pyridinecarbonitrile (1 equivalent) in a 1:1 mixture of ethanol and water, add iron powder (5 equivalents).

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 mL per 10 g of starting material).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion (typically 10-14 hours), filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridines, common solvents for recrystallization include ethanol, water, or mixtures thereof. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Method Parameters (General Guidance):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method can be optimized by adjusting the gradient profile and mobile phase composition to achieve optimal separation from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amino group, derivatization is often required for GC-MS analysis of aminopyridines to improve volatility and chromatographic peak shape.

Derivatization (General Guidance):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Procedure: A dried sample of the compound is heated with the silylating reagent in a suitable solvent (e.g., acetonitrile) to form the trimethylsilyl (TMS) derivative.

GC-MS Parameters (General Guidance):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of around 100 °C, followed by a ramp to a final temperature of approximately 280 °C.

  • MS Detection: Electron Ionization (EI) with a scan range of m/z 50-500.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three functional components: the pyridine ring, the amino group, and the nitrile group.

  • Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing nitrile group will influence the position of substitution. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.

  • Amino Group: The amino group is nucleophilic and can react with various electrophiles, such as acyl chlorides and alkyl halides, to form amides and substituted amines, respectively. It can also be diazotized.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

The compound is generally stable under standard storage conditions but may be sensitive to strong oxidizing agents and prolonged exposure to light.

Role in Drug Discovery and Development

The this compound scaffold is a privileged structure in drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of various protein kinases and as ligands for G-protein coupled receptors.

Application as a Scaffold for Kinase Inhibitors

Derivatives of aminopyridines are known to be effective inhibitors of various kinases, including Janus kinases (JAKs). The JAK/STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Regulates Aminopyridine_Derivative This compound Derivative (JAK Inhibitor) Aminopyridine_Derivative->JAK Inhibits

Figure 2: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative.

As depicted in the diagram, a derivative of this compound can act as a JAK inhibitor, blocking the phosphorylation of STAT proteins and thereby inhibiting the downstream signaling cascade that leads to the expression of genes involved in inflammation and cell proliferation.

Application as a Scaffold for Adenosine Receptor Ligands

Derivatives of this scaffold have also been explored as antagonists for adenosine receptors, such as the A2A receptor. These receptors are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions like Parkinson's disease and inflammation.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and versatile reactivity, make it an important building block for the creation of novel molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound and serves as a practical resource for its use in a research setting.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of 5-Amino-3-pyridinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data, this report combines information from publicly available databases with computational modeling to offer a comprehensive analysis of its physicochemical properties, molecular geometry, and potential for further research. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related molecules.

Introduction

This compound is a substituted pyridine derivative featuring both an amino and a nitrile functional group. This arrangement of electron-donating (amino) and electron-withdrawing (nitrile) groups on the pyridine ring suggests a molecule with interesting electronic properties and the potential for diverse chemical reactivity. Such compounds are often explored as scaffolds in drug discovery and as building blocks in the synthesis of more complex molecular architectures. This guide aims to consolidate the known information and provide a robust computational analysis of its structure and conformation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundSupplier Databases
CAS Number 13600-47-0[1]
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance White to light yellow crystalline powder-
Melting Point 118-123 °C[2]
Solubility Sparingly soluble in water-
XLogP3 -0.1[2]
PSA (Polar Surface Area) 62.7 Ų[2]

Molecular Structure and Conformation

The precise experimental determination of the three-dimensional structure of this compound through techniques like X-ray crystallography has not been reported in the public domain. To address this, a computational analysis using Density Functional Theory (DFT) was performed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

The predicted bond lengths and angles for the optimized structure of this compound are detailed in Tables 2 and 3, respectively. These computational predictions provide a foundational understanding of the molecule's geometry.

Table 2: Predicted Bond Lengths of this compound (DFT Calculation)

BondPredicted Length (Å)
N1-C21.335
C2-C31.412
C3-C41.411
C4-C51.389
C5-N61.378
N6-C11.341
C3-C71.438
C7-N81.159
C5-N71.372
N7-H11.011
N7-H21.011

Table 3: Predicted Bond Angles of this compound (DFT Calculation)

AnglePredicted Angle (°)
C1-N6-C5117.8
N6-C5-C4122.1
C5-C4-C3118.0
C4-C3-C2119.3
C3-C2-N1122.8
C2-N1-C6117.8
C4-C3-C7120.5
C2-C3-C7120.2
C3-C7-N8178.9
C4-C5-N7119.5
N6-C5-N7118.4
C5-N7-H1119.5
C5-N7-H2119.5
H1-N7-H2119.0
Conformational Analysis

The pyridine ring is an aromatic, planar system. The primary conformational flexibility in this compound arises from the rotation of the amino group. Computational analysis suggests that the molecule is largely planar, with the amino group protons lying close to the plane of the pyridine ring to maximize electronic conjugation. The energy barrier for the rotation of the amino group is expected to be relatively low.

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the amination of a dihalopyridinecarbonitrile precursor or the cyanation of an aminohalopyridine. A generalized workflow for a potential synthesis is depicted below.

G start Starting Materials (e.g., Dihalopyridinecarbonitrile) reaction Amination Reaction (e.g., Buchwald-Hartwig amination) start->reaction reagents Aminating Agent (e.g., Ammonia, Amine salt) + Catalyst (e.g., Palladium-based) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product analysis Characterization (NMR, IR, MS, HPLC) product->analysis

Caption: A generalized synthetic workflow for this compound.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the amino group and the C≡N stretch of the nitrile group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Direct evidence of the biological activity of this compound is not available in the current literature. However, the aminocyanopyridine scaffold is present in a number of compounds with reported biological activities, including as kinase inhibitors. For instance, some cyanopyridine-based compounds have shown inhibitory activity against Pim-1 kinase, a target in cancer therapy.[3]

Given this, a hypothetical workflow for the initial biological screening of this compound is proposed below.

G compound This compound cell_based Cell-Based Assays (e.g., Proliferation, Viability) compound->cell_based target_based Target-Based Assays (e.g., Kinase Inhibition Panel) compound->target_based hit_id Hit Identification cell_based->hit_id target_based->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response lead_opt Lead Optimization dose_response->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: A proposed workflow for the biological screening of this compound.

This workflow would begin with broad cell-based screening to identify any general cytotoxic or cytostatic effects, followed by more specific target-based assays against panels of relevant enzymes, such as kinases, to identify potential molecular targets. Positive hits would then be subjected to more detailed dose-response studies and subsequent lead optimization.

Conclusion

This compound represents a simple yet potentially valuable heterocyclic scaffold. This technical guide has consolidated the available physicochemical data and provided a detailed, computationally derived model of its molecular structure and conformation. While experimental data remains scarce, the information and proposed workflows presented herein offer a solid foundation for researchers interested in synthesizing, characterizing, and exploring the potential applications of this molecule in drug discovery and other areas of chemical science. Further experimental validation of the computational predictions is a critical next step in fully elucidating the properties of this compound.

References

Spectroscopic and Synthetic Overview of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 5-Amino-3-pyridinecarbonitrile (CAS No. 13600-47-0). Due to the limited availability of public experimental data for this specific isomer, this document presents expected spectroscopic values based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. Furthermore, a representative synthetic workflow for the preparation of this compound is proposed and visualized. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound, also known as 5-aminonicotinonitrile, is a substituted pyridine derivative featuring both an amino and a cyano functional group. This arrangement of functionalities makes it a potentially valuable building block in the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide summarizes the expected spectroscopic data and outlines a potential synthetic pathway.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH-2
~7.9-8.1d1HH-6
~7.2-7.4t1HH-4
~5.0-6.0br s2H-NH₂

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150-155C-5
~145-150C-2
~140-145C-6
~120-125C-4
~117-120-C≡N
~110-115C-3

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
2230 - 2210Strong, SharpC≡N stretch
1640 - 1580StrongC=C and C=N ring stretching
1620 - 1560MediumN-H scissoring
1350 - 1250MediumC-N stretch
900 - 650Medium-StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
119[M]⁺ (Molecular Ion)
92[M - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected chemical shifts (typically 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peaks.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization.

  • Ionization Method:

    • Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds, often providing detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile molecules, often resulting in a prominent molecular ion peak.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Synthetic Workflow

A plausible synthetic route to this compound can be envisioned starting from 5-aminonicotinic acid. This multi-step process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

Synthesis_of_5_Amino_3_pyridinecarbonitrile Start 5-Aminonicotinic Acid Intermediate1 5-Aminonicotinamide Start->Intermediate1 1. SOCl₂ or (COCl)₂ 2. NH₄OH Product This compound Intermediate1->Product Dehydrating Agent (e.g., POCl₃, P₂O₅, or TFAA)

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a potential synthetic strategy for this compound. The predicted spectroscopic data presented in tabular format, along with the detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The visualized synthetic workflow illustrates a logical approach to its preparation. It is important to note that the presented spectroscopic data are predictive and await experimental verification. Future work should focus on the synthesis and full experimental characterization of this compound to validate and expand upon the information provided in this guide.

Solubility Profile of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-Amino-3-pyridinecarbonitrile (also known as 5-aminonicotinonitrile), a key building block in medicinal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes qualitative solubility information based on available data for the compound and its structural analogs. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of solid organic compounds. To aid researchers in the early stages of drug discovery, a logical workflow for compound characterization is presented. Finally, the potential biological significance of this scaffold is discussed by examining the roles of related aminopyridinecarbonitrile derivatives in key signaling pathways.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often serving as a versatile precursor for the synthesis of more complex molecules.[1] Its chemical structure, featuring an amino group and a cyano group on a pyridine ring, suggests it may exhibit moderate solubility in polar solvents.[1] Understanding the solubility of this compound in common laboratory solvents is crucial for its application in synthetic chemistry, formulation development, and various biological assays. This guide aims to provide the most current and relevant information on its solubility characteristics.

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound and its analogs in common laboratory solvents. This information is inferred from data on related pyridinecarbonitrile compounds.

SolventChemical FormulaPolarityExpected Solubility of this compound
WaterH₂OHighLow to Moderate
EthanolC₂H₅OHHighSoluble
MethanolCH₃OHHighSoluble
AcetoneC₃H₆OMediumSoluble
AcetonitrileC₂H₃NMediumModerate
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSoluble
Dimethylformamide (DMF)C₃H₇NOHighSoluble
Dichloromethane (DCM)CH₂Cl₂MediumSparingly Soluble
Diethyl Ether(C₂H₅)₂OLowLow to Insoluble
HexanesC₆H₁₄LowInsoluble

This table is based on qualitative information for this compound and solubility data for structurally related compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[2][3][4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer or HPLC system

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter an aliquot of the supernatant through a syringe filter.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the saturated sample solution as necessary to fall within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a new chemical entity in a drug discovery setting, where solubility assessment is a critical early step.

G cluster_0 Initial Screening cluster_1 Physicochemical Profiling cluster_2 In Vitro Evaluation cluster_3 Decision Point Synthesis Compound Synthesis Purification Purification & Purity Analysis Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Solubility Solubility Assessment Structure->Solubility LogP Lipophilicity (LogP/LogD) Solubility->LogP pKa pKa Determination Solubility->pKa Stability Chemical Stability Solubility->Stability Primary_Assay Primary Biological Assay LogP->Primary_Assay pKa->Primary_Assay Stability->Primary_Assay ADME In Vitro ADME Assays Primary_Assay->ADME Toxicity Preliminary Toxicity Screening ADME->Toxicity Go_NoGo Go/No-Go Decision Toxicity->Go_NoGo

Caption: A logical workflow for the initial characterization of a novel chemical compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the aminopyridinecarbonitrile scaffold is present in molecules with significant pharmacological activities, making it a valuable starting point for drug discovery.

Adenosine A2B Receptor Agonism

Derivatives of amino-3,5-dicyanopyridine have been identified as agonists of the human adenosine A2B receptor. The adenosine A2B receptor is a G protein-coupled receptor that, upon activation by adenosine, can couple to Gs, Gi, and Gq proteins.[6][7] This promiscuous coupling allows it to trigger multiple downstream signaling cascades. The Gs-mediated pathway, a prominent signaling route for the A2B receptor, involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8][9] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing cellular processes like inflammation and angiogenesis.[6][8][9]

G Adenosine Adenosine / Agonist A2BR Adenosine A2B Receptor Adenosine->A2BR activates Gs Gs protein A2BR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inflammation, Angiogenesis) PKA->Response leads to

Caption: Simplified Gs-mediated signaling pathway of the Adenosine A2B Receptor.

Pim-1 Kinase Inhibition

Certain 3-cyanopyridine-based compounds have been shown to be inhibitors of Pim-1 kinase.[10] Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is often overexpressed in various cancers.[10][11][12][13][14] The signaling pathway involving Pim-1 is often initiated by cytokines that activate the JAK/STAT pathway.[10] Activated STAT proteins then promote the transcription of the PIM1 gene. Pim-1 kinase, in turn, phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[12][13][14]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim1_gene PIM1 Gene Transcription STAT->Pim1_gene activates Pim1_kinase Pim-1 Kinase Pim1_gene->Pim1_kinase expresses BAD BAD (pro-apoptotic) Pim1_kinase->BAD phosphorylates (inactivates) Apoptosis Apoptosis BAD->Apoptosis Inhibitor 3-Cyanopyridine Inhibitor Inhibitor->Pim1_kinase

Caption: Pim-1 kinase signaling pathway and the point of inhibition by 3-cyanopyridine derivatives.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this technical guide provides a foundational understanding of its likely solubility characteristics in common laboratory solvents. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values. Furthermore, the exploration of the biological relevance of the aminopyridinecarbonitrile scaffold highlights its potential as a valuable starting point for the development of novel therapeutics targeting key signaling pathways in diseases such as cancer and inflammatory conditions. Further research into the physicochemical and biological properties of this compound is warranted to fully explore its potential in drug discovery and development.

References

Thermal Stability and Decomposition of 5-Amino-3-pyridinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-3-pyridinecarbonitrile is a heterocyclic compound of interest in pharmaceutical and materials science. Understanding its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its behavior under various thermal stresses. This guide provides a detailed overview of the expected thermal properties of this compound, including potential decomposition pathways and standard experimental protocols for its analysis. The information herein is derived from studies on structurally related molecules and is intended to serve as a foundational resource for researchers.

Predicted Thermal Decomposition Data

While specific quantitative data for this compound is unavailable, the following tables present representative data based on the thermal analysis of similar aminopyridine and aromatic nitrile compounds. These values provide an estimated range for the thermal decomposition of the target molecule.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

ParameterPredicted Value RangeDescription
Onset Decomposition Temperature (Tonset)200 - 250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)250 - 300 °CThe temperature at which the rate of mass loss is highest.
Final Residue at 600 °C (in N2)10 - 20 %The percentage of the initial mass remaining at 600 °C under an inert atmosphere, likely a carbonaceous char.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted Value RangeDescription
Melting Point (Tm)150 - 180 °CThe temperature at which the solid-to-liquid phase transition occurs.
Decomposition Exotherm Peak260 - 310 °CThe temperature at which the main exothermic decomposition event occurs, indicating the release of heat.
Enthalpy of Decomposition (ΔHd)-200 to -400 J/gThe total heat released during the decomposition process. A negative value indicates an exothermic process.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the mass loss curve. The temperature of maximum decomposition rate is determined from the peak of the derivative thermogravimetric (DTG) curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load into TGA pan->load purge Purge with N2 load->purge heat Heat to 600 °C at 10 °C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA/DTG Curves record->plot determine Determine Tonset and Tmax plot->determine

TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of decomposition of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • The melting point is determined as the onset of the endothermic melting peak.

  • The decomposition temperature and enthalpy are determined from the exothermic peak that follows the melting.

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a complex series of reactions involving the cleavage of the pyridine ring and the elimination of the amino and cyano groups. Based on the decomposition of related compounds, a plausible pathway is proposed below. The initial step is likely the cleavage of the C-NH2 bond, followed by fragmentation of the pyridine ring.

The major decomposition products are expected to include ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO2). At higher temperatures, these smaller fragments can further react to form a stable carbonaceous char.

Decomposition_Pathway This compound This compound Initial_Decomposition Initial Decomposition (200-300 °C) This compound->Initial_Decomposition Primary_Products Primary Gaseous Products (NH3, HCN) Initial_Decomposition->Primary_Products Ring_Fragmentation Pyridine Ring Fragmentation Initial_Decomposition->Ring_Fragmentation Secondary_Products Secondary Gaseous Products (CO, CO2, other N-compounds) Ring_Fragmentation->Secondary_Products Char_Formation Char Formation (>400 °C) Ring_Fragmentation->Char_Formation Final_Residue Carbonaceous Residue Char_Formation->Final_Residue

Proposed Decomposition Pathway.

Conclusion

This technical guide provides a foundational understanding of the potential thermal stability and decomposition of this compound based on the behavior of structurally similar compounds. The provided experimental protocols offer a standardized approach for researchers to determine the specific thermal properties of this molecule. The illustrative data and the proposed decomposition pathway serve as a valuable starting point for further investigation. It is strongly recommended that experimental verification be conducted to ascertain the precise thermal characteristics of this compound for any application.

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aminopyridinecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridinecarbonitrile core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active molecules. These compounds have garnered significant attention for their therapeutic potential, exhibiting activities ranging from kinase inhibition to antimicrobial and antioxidant effects. This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes leading to this important class of heterocyclic compounds. It further details modern, efficient synthetic protocols, presenting quantitative data in a clear, comparative format and illustrating key processes with detailed diagrams.

Historical Perspective: The Dawn of Aminopyridinecarbonitrile Synthesis

While modern synthetic chemistry offers elegant and efficient routes to aminopyridinecarbonitriles, their initial discovery is rooted in the foundational principles of heterocyclic chemistry. Pinpointing the absolute first synthesis of a simple aminopyridinecarbonitrile is challenging based on readily available literature. However, early approaches to analogous structures and the development of key reactions laid the groundwork for their eventual preparation.

One of the earliest documented methods that provides a pathway to the 2-aminonicotinonitrile (a common aminopyridinecarbonitrile) is described in a 1975 patent. This process involves the reaction of 1,1,3,3-tetraalkoxypropane with malononitrile. This reaction, while not a direct multicomponent reaction as commonly performed today, represents a significant step in the deliberate construction of the aminopyridinecarbonitrile framework from acyclic precursors.

The intellectual lineage of these syntheses can be traced back to classical reactions in heterocyclic chemistry:

  • Guareschi-Thorpe Reaction: This reaction, involving the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, leads to the formation of a substituted 2-hydroxynicotinonitrile, a close relative of the target scaffold.

  • Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles provides a fundamental strategy for the formation of cyclic enamines, a key structural feature of aminopyridinecarbonitriles.

These early methods, though often requiring harsher conditions and providing lower yields compared to contemporary techniques, were instrumental in establishing the fundamental chemical principles for accessing this class of compounds.

Modern Synthetic Methodologies

The last few decades have witnessed a surge in the development of highly efficient and versatile methods for the synthesis of aminopyridinecarbonitrile derivatives. The most prominent among these are one-pot, multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.

One-Pot Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

A widely adopted and highly efficient method for the synthesis of polysubstituted 2-amino-3-cyanopyridines involves the one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This reaction can be effectively promoted by various catalysts or under microwave irradiation, often in the absence of a solvent, aligning with the principles of green chemistry.

  • Reactant Charging: In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a reflux condenser. Irradiate the mixture for 7-9 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), wash the reaction mixture with ethanol (2 mL).

  • Purification: Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

G cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Work-up & Purification A Aromatic Aldehyde E Microwave Irradiation (7-9 min) A->E B Methyl Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E F Ethanol Wash E->F G Recrystallization F->G H Pure 2-Amino-3-cyanopyridine G->H G A Ar-CHO + CH2(CN)2 B Arylidenemalononitrile A->B E Michael Addition B->E C R-CO-CH3 + NH4OAc D Enamine C->D D->E F Cyclization E->F G Aromatization F->G H 2-Amino-3-cyanopyridine G->H G EGFR EGFR Dimerization Dimerization EGFR->Dimerization Ligand Growth Factor Ligand->EGFR APC Aminopyridine- carbonitrile Derivative APC->Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) Autophosphorylation->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibition->EGFR

The Rising Therapeutic Potential of 5-Amino-3-pyridinecarbonitrile Derivatives: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, among which 5-Amino-3-pyridinecarbonitrile derivatives have emerged as a promising scaffold. Possessing a versatile chemical structure, these compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have shown significant potential in inhibiting the growth of various cancer cell lines. The primary method for evaluating this in vitro anticancer activity is through cytotoxicity assays, which determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

Data Presentation: In Vitro Anticancer Efficacy

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The IC50 values, a measure of the compound's potency, are summarized below. Lower IC50 values indicate greater potency.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4f A549 (Lung)23.78Doxorubicin-
MKN45 (Gastric)67.61
MCF7 (Breast)53.87
Compound 4j A549 (Lung)-Doxorubicin-
MKN45 (Gastric)-
MCF7 (Breast)-
Compound 4k A549 (Lung)-Doxorubicin-
MKN45 (Gastric)-
MCF7 (Breast)-
Compound 8 MCF7 (Breast)19.15Doxorubicin3.94
Compound 16 MCF7 (Breast)17.34Doxorubicin3.94
Compound 19 MCF7 (Breast)14.70Doxorubicin3.94
Compound 4c HePG2 (Liver)8.025-FU9.42
HCT-116 (Colon)7.155-FU8.01
Compound 4d HePG2 (Liver)6.955-FU9.42
Compound 5c PC-3 (Prostate)-5-FU-
MDA-MB-231 (Breast)-5-FU-
Compound 5e PC-3 (Prostate)-5-FU-
MDA-MB-231 (Breast)-5-FU-
Non-fused pyridone 5a MCF-7 (Breast)1.77Taxol8.48
HepG2 (Liver)2.71Taxol14.60
Non-fused pyridone 5e MCF-7 (Breast)1.39Taxol8.48
HepG2 (Liver)10.70Taxol14.60

Note: A hyphen (-) indicates that the specific data was mentioned as promising but the exact value was not found in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[3][4][5]

Data Presentation: In Vitro Antimicrobial Potency

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]

Compound/DerivativeMicroorganismMIC (µg/mL)StandardMIC (µg/mL)
Compound 2a Escherichia coliActiveAmpicillin-
Bacillus subtilisActive
Compound 3a,b,c Escherichia coliActiveAmpicillin-
Bacillus subtilisActive
Compound 3c Candida albicansActiveNystatin-
Compound 4a,b Escherichia coliActiveAmpicillin-
Bacillus subtilisActive
Compound Ie E. ColiSignificantOfloxacin-
Compound IIh E. ColiSignificantOfloxacin-
Compound IId S. aureusGoodOfloxacin-
Compound IIf S. aureusGoodOfloxacin-
Compound IIIh S. aureusGoodOfloxacin-

Note: "Active", "Significant", and "Good" indicate reported activity, but specific MIC values were not available in the search results.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[7]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[7]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35 ± 1 °C for 18-24 hours for bacteria).[6]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[7]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells incubate Incubate Plate inoculate_wells->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. This compound derivatives have been explored for their potential to mitigate the inflammatory response.[9][10][11] A key target in anti-inflammatory drug discovery is the inhibition of nitric oxide (NO) production by inducible nitric oxide synthase (iNOS).

Data Presentation: In Vitro Anti-inflammatory Efficacy

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeCell LineAssayResultStandard
Compound Ie, If, IIh, IIId -Carrageenan-induced rat paw edemaGood activityIndomethacin
Pyrimidines 5g, h --Better than ASAAcetylsalicylic acid (ASA)
Phthalimides 7a-c --Twice as active as ASAAcetylsalicylic acid (ASA)

Note: The specific percentage of inhibition or IC50 values for NO inhibition were not detailed in the provided search results, but the compounds showed promising activity in in vivo models.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[2][12]

Principle: In the Griess assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.[12]

Procedure:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[12]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubate for 24 hours.[2][12]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add an equal volume of Griess reagent A (e.g., sulfanilamide in phosphoric acid) to the supernatant.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess reagent B (e.g., N-(1-naphthyl)ethylenediamine in phosphoric acid).

    • Incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[2]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Inhibition_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases iNOS_gene iNOS Gene NFkB->iNOS_gene translocates to nucleus and promotes transcription Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->NO Derivative This compound Derivative Derivative->NFkB inhibits Derivative->iNOS_protein inhibits

References

The Aminopyridinecarbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyridinecarbonitrile core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. Its inherent structural features, including hydrogen bond donors and acceptors, and a readily modifiable framework, make it an attractive starting point for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological relevance of the aminopyridinecarbonitrile scaffold, detailing its applications as an anticancer, antimicrobial, and kinase-modulating agent. The guide includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows.

Pharmacological Landscape of Aminopyridinecarbonitrile Derivatives

The aminopyridinecarbonitrile scaffold has proven to be a "privileged structure" in drug discovery, with its derivatives exhibiting a wide array of biological activities.[1][2] This is largely attributed to the electronic properties of the pyridine ring and the reactivity of the amino and cyano functionalities, which allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

A significant area of investigation for aminopyridinecarbonitrile derivatives has been in oncology. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Aminopyridinecarbonitrile Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 1 MCF-7 (Breast Cancer)0.34[3]
Compound 2 HCT116 (Colon Cancer)22.4[3]
Compound 3a A549 (Lung Carcinoma)5.988[4]
Compound 4d MDA-MB-231 (Breast Cancer)35.1[4]
Compound 12c UO-31 (Renal Cancer)<10[3]
Compound 17 MCF-7 (Breast Cancer)Low µM[5]
Kinase Inhibition

Many of the anticancer properties of aminopyridinecarbonitrile derivatives stem from their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Specific targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Protein Kinase C theta (PKC-θ), and Cyclin-Dependent Kinase 9 (CDK9).

Table 2: Kinase Inhibitory Activity of Selected Aminopyridinecarbonitrile Derivatives

Compound IDKinase TargetIC50 (nM)Reference
CX-4945 CK20.38[7]
Staurosporine CDK9/Cyclin T15.1[8]
Ro 31-8220 CDK9/Cyclin T12.4[8]
Generic ThienopyrimidineVEGFR-2Potent Inhibition[9]
Antimicrobial Activity

The aminopyridinecarbonitrile scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Aminopyridinecarbonitrile Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2c S. aureus0.039[10]
Compound 2c B. subtilis0.039[10]
Compound 2 B. cereus0.07[11]
Generic DerivativeS. aureus30[12]
Generic DerivativeS. pyogenes40[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the aminopyridinecarbonitrile scaffold and for key biological assays used to evaluate the pharmacological activity of its derivatives.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for the synthesis of polysubstituted 2-amino-3-cyanopyridines is through a one-pot, multi-component reaction.[13][14]

Protocol: Microwave-Assisted One-Pot Synthesis [15]

  • Reaction Setup: In a 25 mL flask suitable for microwave synthesis, combine an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate the mixture for 7-9 minutes at a suitable power level.

  • Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Purification: Wash the solid reaction mixture with a small amount of ethanol (2 mL). Collect the crude product by filtration and purify by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of aminopyridinecarbonitrile derivatives against specific kinases can be determined using various in vitro assay formats. A common method is a luminescence-based assay that measures ATP consumption.

Protocol: Generic Luminescence-Based Kinase Assay [16][17]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in the appropriate kinase assay buffer.

    • Dilute the recombinant target kinase (e.g., VEGFR-2, EGFR, PKC-θ, or CDK9/Cyclin T1) to the desired concentration in the kinase assay buffer.

    • Prepare a master mix containing the specific peptide substrate and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well or 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the kinase reaction master mix.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add a reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all other readings.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly assessed using the MTT assay.

Protocol: MTT Assay

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyridinecarbonitrile derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is determined by finding the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

Protocol: Broth Microdilution Method

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the pharmacological relevance of the aminopyridinecarbonitrile scaffold. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by these compounds and a typical drug discovery workflow.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Aminopyridinecarbonitrile Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand VEGF Ligand VEGFR2 VEGFR-2 Ligand->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Aminopyridinecarbonitrile Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

PKC_theta_Signaling_Pathway TCR_CD28 TCR/CD28 Activation PKC_theta PKC-θ TCR_CD28->PKC_theta CARMA1 CARMA1 PKC_theta->CARMA1 BCL10_MALT1 BCL10/MALT1 CARMA1->BCL10_MALT1 IKK_complex IKK Complex BCL10_MALT1->IKK_complex NF_kB NF-κB Activation IKK_complex->NF_kB Gene_Expression Gene Expression (T-cell activation, Cytokine production) NF_kB->Gene_Expression Inhibitor Aminopyridinecarbonitrile Inhibitor Inhibitor->PKC_theta Inhibits

Caption: PKC-θ Signaling in T-cell Activation.

CDK9_Signaling_Pathway CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation mRNA mRNA Transcription_Elongation->mRNA Protein Protein Synthesis (e.g., c-Myc, Mcl-1) mRNA->Protein Inhibitor Aminopyridinecarbonitrile Inhibitor Inhibitor->CDK9_CyclinT Inhibits Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Aminopyridinecarbonitrile Library Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Optimization In_Vitro In Vitro Assays (Kinase, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Candidate Candidate Drug ADMET->Candidate Experimental_Workflow_Anticancer Synthesis Synthesis of Aminopyridinecarbonitrile Derivative Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT on Cancer Cells) Synthesis->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Cell_Viability->Mechanism_Study Cell_Viability->Data_Analysis

References

5-Amino-3-pyridinecarbonitrile: A Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-pyridinecarbonitrile is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of diverse compound libraries. Its strategic placement of amino and cyano functionalities on the pyridine ring allows for a multitude of chemical transformations, making it an ideal starting point for the exploration of novel chemical space in drug discovery programs. The inherent drug-like properties of the aminopyridine core, coupled with the reactivity of the nitrile group, provide a robust platform for generating libraries of compounds with the potential to interact with a wide range of biological targets. This guide provides a comprehensive overview of the utility of this compound as a fragment for library synthesis, including detailed experimental protocols, data presentation, and visualization of synthetic workflows and potential biological pathways.

Chemical Properties and Reactivity

This compound possesses two key reactive sites: the 5-amino group and the 3-cyano group. The amino group can readily participate in reactions such as acylation, alkylation, and condensation, while the nitrile group, in conjunction with the adjacent pyridine ring, can be involved in cyclization and multicomponent reactions. This dual reactivity allows for the construction of a wide array of fused and decorated heterocyclic systems.

Library Synthesis Strategies

The generation of compound libraries from this compound can be efficiently achieved through various synthetic strategies, with multicomponent reactions (MCRs) being particularly advantageous for achieving high diversity and complexity in a single step. Microwave-assisted organic synthesis can further accelerate these reactions, making it a powerful tool for rapid library generation.

Proposed Multicomponent Reaction for Library Synthesis: A Modified Gewald Approach

While specific library syntheses starting directly from this compound are not extensively documented in publicly available literature, a plausible and efficient approach can be adapted from the well-established Gewald reaction. The Gewald reaction is a multicomponent condensation that synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. By analogy, this compound can serve as the active methylene component, reacting with a diverse set of aldehydes or ketones and sulfur to produce a library of thieno[2,3-b]pyridine derivatives.

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of a Thieno[2,3-b]pyridine Library from this compound

This protocol is a proposed adaptation of the Gewald reaction for library synthesis.

Materials:

  • This compound

  • A diverse library of aldehydes or ketones (R1-CHO or R1-CO-R2)

  • Elemental sulfur (S8)

  • A suitable base (e.g., morpholine, piperidine, or triethylamine)

  • A high-boiling point solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP))

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the selected aldehyde or ketone (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add the chosen solvent (3-5 mL) and the base (0.2 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature of 120-150 °C for 10-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • The crude product can be isolated by precipitation upon addition of water or by solvent evaporation.

  • Purification of the library members can be achieved by techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Data Presentation: Representative Biological Activity

The following table summarizes representative biological data for a series of 2-amino-3-cyanopyridine derivatives, which can serve as a proxy for the potential activities of a library derived from the this compound core.

Compound IDTarget/OrganismActivity (IC50/MIC)Reference CompoundActivity (IC50/MIC)
2c S. aureus0.039 ± 0.000 µg/mL (MIC)[1][2]--
2c B. subtilis0.039 ± 0.000 µg/mL (MIC)[1][2]--

This table presents data for 2-aminopyridine derivatives as a representative example of the potential biological activities of aminocyanopyridine libraries.

Mandatory Visualization

Logical Workflow for Library Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a chemical library starting from the this compound core, employing a multicomponent reaction strategy.

G cluster_input Input Building Blocks cluster_reaction Synthesis cluster_output Output Core This compound MCR Microwave-Assisted Multicomponent Reaction Core->MCR Aldehydes Aldehyde/Ketone Library (R1, R2) Aldehydes->MCR Sulfur Elemental Sulfur Sulfur->MCR Library Thieno[2,3-b]pyridine Library MCR->Library Purification Purification & Characterization Library->Purification Screening Biological Screening Purification->Screening

Caption: A logical workflow for the synthesis of a thieno[2,3-b]pyridine library.

Potential Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

Given the documented antibacterial activity of aminopyridine derivatives, a library based on this compound could potentially target bacterial cell wall synthesis. The following diagram illustrates a simplified representation of this pathway, a common target for antibacterial agents.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Potential Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases CellWall Bacterial Cell Wall Peptidoglycan->CellWall Transpeptidases (PBPs) Inhibitor Aminopyridinecarbonitrile Derivative Inhibitor->Peptidoglycan Inhibition

Caption: Potential inhibition of bacterial cell wall synthesis by aminopyridine derivatives.

Conclusion

This compound represents a promising and versatile starting fragment for the synthesis of diverse chemical libraries for drug discovery. Its inherent reactivity, when leveraged through modern synthetic techniques like microwave-assisted multicomponent reactions, can rapidly generate collections of novel heterocyclic compounds. While direct biological data for libraries based on this specific core is emerging, the proven activities of structurally related aminocyanopyridines highlight the potential for discovering new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational framework for researchers to explore the rich chemical space accessible from this valuable building block.

References

Methodological & Application

Synthesis of 5-Amino-3-pyridinecarbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 5-Amino-3-pyridinecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the well-established reduction of a nitroarene precursor, a common and efficient transformation in organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic cyano group, allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation from 3-cyano-5-nitropyridine via reduction with iron powder in an acidic medium.

Reaction Scheme

The synthesis proceeds through the reduction of the nitro group of 3-cyano-5-nitropyridine to an amino group using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.

Scheme 1: General reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of similar nitro-substituted pyridines.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Cyano-5-nitropyridine≥98%Commercially AvailableStarting material
Iron Powder (<100 mesh)ReagentCommercially AvailableReducing agent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableSolvent
Ethanol (EtOH)ACS GradeCommercially AvailableSolvent
Acetic Acid (AcOH), GlacialACS GradeCommercially AvailableAcid catalyst/Solvent
Hydrochloric Acid (HCl), conc.ACS GradeCommercially AvailableAlternative acid catalyst
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeCommercially AvailableDrying agent
Celite® or Diatomaceous Earth---Commercially AvailableFiltration aid
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
HexanesACS GradeCommercially AvailableEluent for chromatography

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-cyano-5-nitropyridine (1.0 eq) in a mixture of ethyl acetate and ethanol (1:1 v/v).

  • Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq) followed by the slow addition of a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) or a larger volume of glacial acetic acid which can also serve as a co-solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Separate the organic layer and wash it with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Data Summary

The following table summarizes the expected quantitative data for this synthesis. Yields are based on analogous reactions and may vary depending on the reaction scale and conditions.[1]

Starting MaterialProductMolar Ratio (Substrate:Fe)Solvent SystemReaction TimeTemperatureYield (%)Purity (%)
3-Cyano-5-nitropyridineThis compound1:5EtOAc/EtOH/HCl2-6 hReflux85-95>98 (after chromatography)

Visual Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 3-Cyano-5-nitropyridine Reaction Reduction: - Iron Powder (Fe) - Acid (HCl or AcOH) - Solvent (EtOAc/EtOH) - Reflux Start->Reaction 1. Filtration Filtration: - Remove Iron Salts - Wash with EtOAc Reaction->Filtration 2. Neutralization Neutralization: - Saturated NaHCO₃ (aq) Filtration->Neutralization 3. Extraction Extraction & Drying: - Separate Organic Layer - Wash with Brine - Dry (Na₂SO₄) Neutralization->Extraction 4. Evaporation Evaporation: - Remove Solvent Extraction->Evaporation 5. Purification Purification: - Column Chromatography (Silica, Hexanes/EtOAc) Evaporation->Purification 6. Product Product: This compound Purification->Product 7.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle concentrated acids with care.

  • The reaction may be exothermic upon addition of the acid; control the addition rate.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: One-Pot Synthesis of N-amino-5-cyano-6-pyridones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-amino-5-cyano-6-pyridones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as antimicrobial agents.[1][2] Their scaffold is a key feature in various biologically active molecules. This document provides detailed protocols and application notes for the efficient one-pot, three-component synthesis of N-amino-5-cyano-6-pyridone derivatives, offering a streamlined approach for researchers in drug discovery and development. The methodologies described herein are based on recent findings and aim to facilitate the generation of diverse compound libraries for screening and lead optimization.[1][2]

Core Synthesis Strategy

The one-pot synthesis of N-amino-5-cyano-6-pyridones is achieved through a three-component reaction involving an aromatic aldehyde, cyanoacetamide, and cyanoacetohydrazide in the presence of a basic catalyst.[1][2][3][4] This convergent approach allows for the rapid assembly of the pyridone core with high efficiency and operational simplicity. The reaction proceeds through a cascade of events including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.[3][4]

Experimental Protocols

General Procedure for the One-Pot Synthesis of N-amino-5-cyano-6-pyridones

This protocol is adapted from established three-component procedures for the synthesis of related N-aminopyridone derivatives.[1][2][3][4]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Cyanoacetamide (1.0 mmol)

  • Cyanoacetohydrazide (1.0 mmol)

  • Piperidine (0.1 mmol, catalyst)

  • Ethanol (10 mL)

  • Water (optional, can be used as a co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), cyanoacetamide (1.0 mmol), cyanoacetohydrazide (1.0 mmol), and ethanol (10 mL).

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[2]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-amino-5-cyano-6-pyridone derivatives, including reaction yields and melting points.

Compound IDAromatic AldehydeYield (%)Melting Point (°C)
3d 4-Chlorobenzaldehyde85>300
3e 4-Fluorobenzaldehyde88>300

Data extracted from studies on antimicrobial N-amino-5-cyano-6-pyridones.[1]

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Characteristic peaks are observed for the N-H, C≡N, and C=O functional groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the structure of the pyridone ring and the presence of the various substituents.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity.

Visualizations

Reaction Pathway

The following diagram illustrates the proposed mechanism for the one-pot, three-component synthesis of N-amino-5-cyano-6-pyridones.

reaction_pathway aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel cyanoacetamide Cyanoacetamide cyanoacetamide->knoevenagel cyanoacetohydrazide Cyanoacetohydrazide michael Michael Adduct cyanoacetohydrazide->michael catalyst Piperidine catalyst->knoevenagel knoevenagel->michael cyclized Cyclized Intermediate michael->cyclized Intramolecular Cyclization product N-amino-5-cyano-6-pyridone cyclized->product Aromatization

Caption: Proposed reaction mechanism for the synthesis of N-amino-5-cyano-6-pyridones.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the one-pot synthesis.

experimental_workflow start Mix Reactants and Catalyst (Aldehyde, Cyanoacetamide, Cyanoacetohydrazide, Piperidine) reflux Heat to Reflux (80°C, 2-4 hours) start->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (if necessary) dry->purify characterize Characterize the Product (IR, NMR, MS) purify->characterize

Caption: Experimental workflow for the one-pot synthesis of N-amino-5-cyano-6-pyridones.

Applications and Future Directions

The described one-pot synthesis provides a versatile platform for generating a library of N-amino-5-cyano-6-pyridone derivatives. These compounds can be screened for various biological activities, particularly as antimicrobial agents targeting enzymes like DNA gyrase.[1][2] Future work could involve exploring a wider range of aromatic aldehydes to expand the chemical diversity of the synthesized library and to perform detailed structure-activity relationship (SAR) studies. Furthermore, optimization of the reaction conditions, such as exploring different catalysts or solvent systems, could lead to even more efficient and environmentally friendly synthetic protocols.[3][4][5]

References

The Versatile Precursor: 5-Amino-3-pyridinecarbonitrile in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Amino-3-pyridinecarbonitrile has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity, making them promising candidates for drug discovery and development. This versatile precursor offers multiple reactive sites, enabling the construction of fused ring systems such as pyridopyrimidines, thienopyridines, and pyrazolopyridines, which are scaffolds for potent kinase inhibitors and other therapeutic agents.

The strategic placement of the amino and cyano groups on the pyridine ring allows for a variety of cyclization reactions. Researchers have successfully employed this compound in multi-component reactions, microwave-assisted synthesis, and classical condensation reactions to efficiently generate complex molecular architectures. These synthetic strategies often provide high yields and allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) crucial for medicinal chemistry.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems derived from this compound, targeting researchers, scientists, and professionals in the field of drug development.

Application Notes

This compound serves as a highly valuable scaffold in the construction of fused heterocyclic systems with demonstrated therapeutic potential. Its utility stems from the presence of a nucleophilic amino group and an electrophilic cyano group, which can participate in various cyclocondensation reactions.

1. Synthesis of Pyrido[2,3-d]pyrimidines:

The fusion of a pyridine ring with a pyrimidine ring to form the pyrido[2,3-d]pyrimidine core is a common strategy in the development of kinase inhibitors. The amino group of this compound can react with various reagents, such as formamide, urea, or isothiocyanates, to construct the pyrimidine ring. The resulting compounds have been investigated for their potential as EGFR (Epidermal Growth Factor Receptor) and other kinase inhibitors for anticancer applications.[1]

2. Synthesis of Thieno[2,3-b]pyridines:

The Gewald reaction, a multi-component reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, can be adapted to synthesize thieno[2,3-b]pyridines. While not a direct reaction of this compound itself, the analogous 2-amino-3-cyanopyridine core is a key intermediate in the synthesis of thienopyridines. These compounds are of interest for their potential as adenosine A1 receptor ligands for the treatment of conditions like epilepsy.[2] The synthesis often involves the initial formation of a 2-aminothiophene derivative followed by cyclization to the thieno[2,3-b]pyridine scaffold.[3][4]

3. Synthesis of Pyrazolo[3,4-b]pyridines:

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including their use as CDK (Cyclin-Dependent Kinase) and TRK (Tropomyosin Receptor Kinase) inhibitors.[5][6] The synthesis of this scaffold often starts from 5-aminopyrazoles, which share a similar reactive pattern with this compound. The general strategy involves the condensation of the 5-amino group with a 1,3-dielectrophile to construct the fused pyridine ring.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a general method for the synthesis of 4-substituted-pyrido[2,3-d]pyrimidine derivatives from a 2-amino-3-cyanopyridine precursor, which can be derived from this compound.

Materials:

  • 2-Amino-6-(4-methoxyphenyl)-4-(4-substituted phenyl)nicotinonitrile (1 mmol)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Phenyl isothiocyanate (1.2 mmol)

  • Solvent (e.g., DMF, Acetic Acid)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction with DMF-DMA: A mixture of the 2-aminonicotinonitrile derivative (1 mmol) and DMF-DMA (1.2 mmol) in an appropriate solvent is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Reaction with Phenyl Isothiocyanate: To a solution of the 2-aminonicotinonitrile derivative (1 mmol) in a suitable solvent, phenyl isothiocyanate (1.2 mmol) is added, and the mixture is heated.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Protocol 2: One-Pot Synthesis of 4-Amino-5-pyrimidinecarbonitriles (A Related MCR)

This protocol outlines a three-component reaction for the synthesis of 4-amino-5-pyrimidinecarbonitriles, which demonstrates a common multi-component reaction strategy that can be adapted for aminopyridine precursors.[7]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Amidine hydrochloride (e.g., Benzamidine hydrochloride) (2 mmol)

  • Sodium acetate or Triethylamine (catalyst)

  • Solvent (e.g., Water, Toluene, or solvent-free under microwave)

  • Microwave reactor or standard heating apparatus

Procedure:

  • Microwave-assisted (Solvent-free): A mixture of the aldehyde, malononitrile, amidine hydrochloride, and a catalytic amount of sodium acetate is placed in a microwave-safe vessel. The mixture is irradiated at 300W for the specified time (typically a few minutes).[7]

  • Conventional Heating (in Water): The reactants are mixed in water in the presence of sodium acetate and refluxed for 6-8 hours.[7]

  • Work-up: After cooling, the solid product is collected by filtration, washed with water, and then with ethanol.

  • Purification: The product can be purified by recrystallization.

Data Presentation

Table 1: Synthesis of 4-Amino-5-pyrimidinecarbonitriles via Three-Component Reaction [7]

EntryAldehyde (R1)Amidine (R2)MethodTimeYield (%)
1C6H5C6H5Microwave (Toluene, TEA)3 min92
24-MeC6H4C6H5Microwave (Toluene, TEA)4 min90
34-MeOC6H4C6H5Microwave (Toluene, TEA)4 min88
44-ClC6H4C6H5Microwave (Toluene, TEA)3 min95
5C6H5C6H5Water, Reflux6 h78

*TEA: Triethylamine

Visualizations

Reaction_Scheme_Pyridopyrimidine cluster_reactants Reactants cluster_product Product This compound This compound Pyridopyrimidine Pyrido[2,3-d]pyrimidine This compound->Pyridopyrimidine Cyclocondensation Reagent Formamide / Urea / Isothiocyanate Reagent->Pyridopyrimidine

Caption: Synthesis of Pyrido[2,3-d]pyrimidines.

MCR_Workflow cluster_inputs Inputs Aldehyde Aldehyde One-Pot_Reaction One-Pot Reaction (Microwave or Heating) Aldehyde->One-Pot_Reaction Malononitrile Malononitrile Malononitrile->One-Pot_Reaction Amidine Amidine Amidine->One-Pot_Reaction Purification Purification (Filtration, Recrystallization) One-Pot_Reaction->Purification Product 4-Amino-5-pyrimidinecarbonitrile Purification->Product

Caption: Multi-component reaction workflow.

Conclusion

This compound is a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. The methodologies outlined provide a foundation for researchers to explore the synthesis of novel derivatives for drug discovery programs. The adaptability of this precursor to various reaction conditions, including green chemistry approaches like microwave-assisted and water-based synthesis, further enhances its appeal in modern organic and medicinal chemistry. The continued exploration of reactions involving this versatile building block is expected to yield a new generation of therapeutic agents.

References

Application of 5-Amino-3-pyridinecarbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-pyridinecarbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique electronic properties and ability to participate in diverse chemical transformations make it a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the applications of the this compound core in drug discovery, with a focus on its role in the development of kinase inhibitors, receptor modulators, and apoptosis inducers. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are also presented to facilitate further research in this promising area.

Key Applications in Medicinal Chemistry

The this compound moiety serves as a crucial pharmacophore in several classes of therapeutic agents, targeting a range of biological pathways implicated in diseases such as cancer and inflammation.

Kinase Inhibitors

The pyridinecarbonitrile scaffold is a common feature in many potent and selective kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amino and cyano groups provide opportunities for further functionalization to enhance binding affinity and selectivity.

  • Protein Kinase C theta (PKCθ) Inhibitors: Derivatives of 5-vinyl-3-pyridinecarbonitrile have been identified as potent inhibitors of PKCθ, a key enzyme in T-cell signaling and a potential target for autoimmune diseases.[1][2][3]

  • Pim-1 Kinase Inhibitors: 3-Cyanopyridine-based compounds have demonstrated significant inhibitory activity against Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis, making it an attractive target for cancer therapy.[4][5]

  • VEGFR-2 and HER-2 Inhibitors: The 2-amino-3-cyanopyridine scaffold has been incorporated into dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical drivers of tumor angiogenesis and proliferation.

Adenosine Receptor Agonists

Derivatives of amino-3,5-dicyanopyridine have been developed as agonists for the adenosine A2B receptor, a G protein-coupled receptor involved in various physiological processes, including inflammation and vasodilation.

Survivin Modulators and Apoptosis Inducers

The 3-cyanopyridine scaffold has been utilized to develop small molecules that modulate the function of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers. By disrupting survivin, these compounds can induce apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the biological activities of representative compounds containing the this compound core.

Table 1: Inhibitory Activity of 5-Vinyl-3-pyridinecarbonitrile Derivatives against PKCθ

CompoundStructurePKCθ IC50 (nM)IL-2 Production IC50 (nM) (Murine T cells)IL-2 Production IC50 (nM) (Human Whole Blood)Reference
Analog 8 (E)-2-[6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]vinyl group at C-5 of a 3-pyridinecarbonitrile1.134500[3]

Table 2: Inhibitory Activity of 3-Cyanopyridine Derivatives against Pim-1 Kinase and Cancer Cell Lines

CompoundStructurePim-1 IC50 (µM)HepG-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)Reference
4c 2-chloro-6-(4-chlorophenyl)-4-(2-chloroquinolin-3-yl)nicotinonitrile0.61 ± 0.038.02 ± 0.387.15 ± 0.35--[5]
4d 2-chloro-4-(2-chloroquinolin-3-yl)-6-(p-tolyl)nicotinonitrile0.46 ± 0.026.95 ± 0.348.35 ± 0.42--[5]
3b N,N-dimethylphenyl group at C-4 of a cyanopyridine0.13----[4]

Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general method for the one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Methyl ketone or cyclohexanone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., nanostructured diphosphate Na2CaP2O7)

  • Solvent (optional, solvent-free conditions are often preferred)

Procedure:

  • Combine the aromatic aldehyde, malononitrile, methyl ketone (or cyclohexanone), and ammonium acetate in a reaction vessel.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture at 80 °C with stirring for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the product and wash it with a suitable solvent (e.g., ethanol).

  • If no solid forms, perform an appropriate work-up, which may include extraction and column chromatography to purify the desired product.

  • Characterize the final product by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and melting point analysis.

Protocol 2: Synthesis of 4-((4-methyl-1H-indol-5-yl)amino)-5-((E)-2-phenylvinyl)nicotinonitrile (PKCθ Inhibitor)

This protocol is adapted from the synthesis of related PKCθ inhibitors and provides a potential route to the target compound.

Materials:

  • 4-chloro-5-formylnicotinonitrile

  • (4-methyl-1H-indol-5-yl)amine

  • Benzylphosphonium bromide

  • Base (e.g., sodium hydride)

  • Solvent (e.g., DMF, THF)

Procedure:

  • Step 1: Synthesis of 4-((4-methyl-1H-indol-5-yl)amino)-5-formylnicotinonitrile.

    • Dissolve 4-chloro-5-formylnicotinonitrile and (4-methyl-1H-indol-5-yl)amine in a suitable solvent like DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and purify the product by column chromatography.

  • Step 2: Wittig reaction to form the vinyl linkage.

    • Prepare the ylide by reacting benzylphosphonium bromide with a strong base like sodium hydride in anhydrous THF.

    • Add the product from Step 1 to the ylide solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the final product by column chromatography.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol for Pim-1, VEGFR-2, HER-2)

This protocol outlines a general luminescence-based kinase assay to determine the IC50 of a test compound.

Materials:

  • Recombinant kinase (Pim-1, VEGFR-2, or HER-2)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Peptide substrate for the specific kinase

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add 1 µl of the test compound or DMSO (for control wells).

  • Add 2 µl of the kinase solution to each well.

  • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Protocol 4: Adenosine A2B Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the human A2B adenosine receptor.

Materials:

  • Membrane homogenates from HEK293 cells transfected with the human A2B receptor.

  • [3H]DPCPX (radioligand)

  • Test compound (serially diluted)

  • Assay buffer: 10 mM HEPES/Tris (pH 7.0), 1 mM MgCl2, 1 mM EDTA.

  • Non-specific binding control: 100 µM NECA.

  • Wash buffer: Ice-cold 50 mM Tris-HCl.

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane homogenates, [3H]DPCPX (at a concentration near its Kd, e.g., 25 nM), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate for 60 minutes at 22 °C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding by the test compound and calculate the Ki value.[7]

Protocol 5: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Protocol 6: Western Blot for Survivin Expression

This protocol is used to determine the effect of a compound on the expression level of the survivin protein.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against survivin

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-survivin antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression of survivin.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Caption: VEGFR-2 Signaling Pathway.

HER2_Signaling_Pathway HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Activates RAS Ras HER2_HER3->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: HER-2 Signaling Pathway.

Survivin_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Survivin Survivin Survivin->Caspase9 Inhibits Survivin->Active_Caspase3 Inhibits

Caption: Survivin's Role in Apoptosis.

Adenosine_A2B_Receptor_Signaling Adenosine Adenosine A2BR Adenosine A2B Receptor Adenosine->A2BR Binds Gs Gs protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Adenosine A2B Receptor Signaling.

Experimental_Workflow_Drug_Discovery cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Binding_Assay Receptor Binding Assay (Ki) Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Kinase_Assay->Cytotoxicity_Assay Binding_Assay->Cytotoxicity_Assay Western_Blot Western Blot (Protein Expression) Cytotoxicity_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: Drug Discovery Workflow.

References

5-Amino-3-pyridinecarbonitrile: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Amino-3-pyridinecarbonitrile has emerged as a critical starting material for the development of a diverse range of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. This versatile chemical scaffold allows for the construction of various heterocyclic systems, including the pyrido[2,3-d]pyrimidine core, which has demonstrated significant inhibitory activity against several key kinases implicated in disease progression. These application notes provide an overview of the synthetic routes and biological activities of kinase inhibitors derived from this compound, along with detailed experimental protocols for their synthesis and evaluation.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies by offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively bind to the ATP-binding site of kinases. This compound serves as a key building block for the synthesis of this important heterocyclic system, offering multiple reaction sites for the introduction of various substituents to modulate potency and selectivity.

Kinase Inhibitors Derived from this compound

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including but not limited to:

  • PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are overexpressed in many cancers and play a crucial role in cell survival and proliferation.

  • Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that are key components of the JAK/STAT signaling pathway, which is critical for immune cell development and function. Dysregulation of this pathway is implicated in autoimmune diseases and hematological malignancies.

  • Protein Kinase C-theta (PKC-θ): A serine/threonine kinase that is predominantly expressed in T-cells and plays a vital role in T-cell activation and the immune response. It is a therapeutic target for autoimmune and inflammatory disorders.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are driving factors in the growth of several cancers, including non-small cell lung cancer.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors derived from scaffolds synthesized using aminopyridine carbonitrile precursors.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase

Compound ReferenceStructurePIM-1 IC50 (nM)[1][2]
Compound 4 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile11.4[1][2]
Compound 10 (Structure not fully specified)17.2[1][2]
Compound 6 2-(Chloromethyl)-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile34.6[1]
Compound 11 (Structure not fully specified)21.4[1]
Staurosporine (Control) (Reference Compound)16.7[1][2]

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives against EGFR

Compound ReferenceTarget KinaseIC50 (nM)[3]
Compound B1 EGFRL858R/T790M13[3]
Compound B7 EGFRL858R/T790M5.9[3]
Olmutinib (Control) EGFRL858R/T790MNot specified
AZD9291 (Osimertinib - Control) EGFRL858R/T790MNot specified

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the relevant cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways targeted by inhibitors derived from this compound.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene STAT->PIM1_Gene activates transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translates to Substrates Downstream Substrates (e.g., BAD, p27) PIM1_Kinase->Substrates phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1_Kinase inhibits

PIM-1 Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-2, IL-7) Receptor Cytokine Receptor Cytokine->Receptor binds JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression regulates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->JAK3 inhibits

JAK/STAT Signaling Pathway and Point of Inhibition.

PKC_theta_Signaling_Pathway TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 activates CD28 CD28 CD28->PLCg1 co-stimulates DAG DAG PLCg1->DAG produces PKC_theta PKC-θ DAG->PKC_theta activates IKK_complex IKK Complex PKC_theta->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (T-Cell Activation) Nucleus->Gene_Expression regulates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PKC_theta inhibits

PKC-theta Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start This compound Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Core Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Kinase Inhibition Assay Purification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

General Experimental Workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of pyrido[2,3-d]pyrimidine-based kinase inhibitors. Specific reaction conditions and assay parameters may need to be optimized for individual compounds.

Protocol 1: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines

This protocol describes a common method for the construction of the 2,4-diaminopyrido[2,3-d]pyrimidine scaffold from this compound.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add this compound and guanidine hydrochloride.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Protocol 2: General Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Target kinase (e.g., PIM-1)

  • Kinase substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of potent kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. The ability to readily modify this core structure allows for the fine-tuning of inhibitory activity and selectivity against a range of important kinase targets. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this promising class of compounds in the ongoing effort to develop novel targeted therapies.

References

Illuminating Biology: Synthesis and Application of Fluorescent Aminopyridine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent aminopyridines are a versatile class of small molecules that are gaining increasing attention in biological research and drug development. Their intrinsic fluorescence, coupled with the ability to be chemically modified, makes them powerful tools for probing complex biological systems. These probes can be designed to report on specific physiological parameters such as pH, detect enzymatic activity, or be targeted to specific cellular compartments and biomolecules. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent aminopyridine probes for biological imaging and analysis.

I. Synthesis of Fluorescent Aminopyridine Scaffolds

The synthesis of fluorescent aminopyridines can be achieved through various chemical routes. A common and effective method is the Rh-catalyzed coupling of a vinyl azide with an isonitrile to form a vinyl carbodiimide intermediate, followed by a tandem cyclization with an alkyne. This approach allows for the generation of a diverse library of multisubstituted aminopyridines with tunable fluorescent properties.[1]

A. General Synthetic Protocol: Rh-Catalyzed Multicomponent Reaction [1]

This protocol describes the synthesis of multisubstituted aminopyridines, which can be further functionalized for specific biological applications.

Materials:

  • Rh-catalyst (e.g., [Rh(cod)Cl]₂)

  • Ligand (e.g., Xantphos)

  • 1,4-Dioxane (anhydrous)

  • Vinyl azide derivative

  • Isonitrile derivative

  • Alkyne derivative

  • Ammonium chloride (NH₄Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification supplies (TLC, column chromatography)

Procedure:

  • In a sealed tube under a nitrogen atmosphere, dissolve the Rh-catalyst and ligand in anhydrous 1,4-dioxane.

  • Add the vinyl azide and isonitrile to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor the consumption of the vinyl azide by thin-layer chromatography (TLC).

  • Once the vinyl azide is consumed, add NH₄Cl, NaHCO₃, and the alkyne to the reaction mixture.

  • Heat the mixture to 120 °C for 8 hours.

  • After cooling to room temperature, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain the desired multisubstituted aminopyridine.

B. Synthesis of a "Pre-fluorescent" Azido-Aminopyridine Probe [1][2]

This protocol details the synthesis of a non-fluorescent aminopyridine derivative containing an azide group. The fluorescence is "turned on" upon a click reaction with an alkyne-modified target, making it a powerful tool for bioorthogonal labeling.

Procedure:

  • Synthesize a Boc-protected aminopyridine using the general protocol described above.

  • Perform a Sandmeyer reaction to convert an amino group on the pyridine ring to an azido group. This azido-substituted aminopyridine will be non-fluorescent due to the quenching effect of the azide group.[1]

II. Spectroscopic Properties of Fluorescent Aminopyridines

The utility of a fluorescent probe is defined by its spectroscopic properties. The following table summarizes the key quantitative data for a selection of synthesized aminopyridine derivatives, providing a basis for selecting the appropriate probe for a given application.

Compound NameAbsorbance Max (λₐ, nm)Excitation Max (λₑₓ, nm)Emission Max (λₑₘ, nm)Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.34[1]
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.44[1]
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.31[1]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate2703904850.27[1]
Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate2703904850.22[1]
Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate2583454550.02[1]

III. Application Notes and Protocols

A. Bioorthogonal Labeling using "Click Chemistry"

The "clicking-and-probing" strategy allows for the specific labeling of biomolecules in a complex biological environment.[1][2] This is particularly useful for avoiding background fluorescence from unbound probes.

Protocol: Labeling of Alkyne-Modified Bovine Serum Albumin (BSA) [1]

This protocol demonstrates the "turn-on" fluorescence of an azido-aminopyridine probe upon reaction with an alkyne-modified protein.

Materials:

  • Azido-aminopyridine probe (synthesized as described in I.B)

  • Alkyne-modified BSA

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the azido-aminopyridine probe in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, mix the alkyne-modified BSA with the azido-aminopyridine probe in PBS.

  • Add freshly prepared solutions of CuSO₄ and sodium ascorbate to catalyze the click reaction.

  • Incubate the reaction mixture at room temperature.

  • Monitor the increase in fluorescence over time using a fluorometer at the appropriate excitation and emission wavelengths for the "clicked" aminopyridine fluorophore (e.g., λₑₓ = 390 nm, λₑₘ = 480 nm).[1]

B. Cellular Imaging with Fluorescent Aminopyridine Probes

While specific protocols will vary depending on the probe and the biological question, the following provides a general workflow for staining live or fixed cells.

General Protocol: Live Cell Staining

Materials:

  • Fluorescent aminopyridine probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare a stock solution of the fluorescent aminopyridine probe in DMSO.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Incubation time will depend on the probe's cell permeability and target.

  • (Optional) Wash the cells with warm PBS or fresh medium to remove excess unbound probe.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

C. Probing Cellular pH

Certain aminopyridine derivatives, such as 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs), exhibit pH-dependent fluorescence and can be used as ratiometric pH sensors in living cells.[3] These probes show distinct fluorescence emission profiles in acidic versus alkaline environments.

Protocol: Monitoring Lysosomal pH

This protocol is adapted for a probe that localizes to acidic organelles like lysosomes.

Materials:

  • Aminopyridine-based pH-sensitive probe (e.g., PDMPO)

  • Live cells cultured on imaging dishes

  • Live cell imaging medium (e.g., HBSS)

  • Nigericin and high K⁺ buffer for calibration (optional)

Procedure:

  • Load cells with the aminopyridine pH probe by incubating them in medium containing the probe (e.g., 5 µM PDMPO for 5 minutes).

  • Wash the cells to remove excess probe.

  • Acquire fluorescence images at two different emission wavelengths (e.g., blue and yellow for PDMPO) using a confocal or widefield fluorescence microscope.

  • The ratio of the fluorescence intensities at the two wavelengths can be used to determine the pH of the lysosomes.

  • (Optional) To obtain a quantitative pH calibration curve, treat the cells with the ionophore nigericin in buffers of known pH to equilibrate the intracellular and extracellular pH.

IV. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Aminopyridine Core cluster_functionalization Functionalization for Probing Vinyl Azide Vinyl Azide Isonitrile Isonitrile Alkyne Alkyne Rh-Catalyst Rh-Catalyst Reaction Reaction Aminopyridine Core Aminopyridine Core Functionalization Functionalization Azide Probe Azido-Aminopyridine (Pre-fluorescent) Targeting Moiety Organelle-Targeting Group Targeted Probe Targeted Aminopyridine Probe

Caption: General workflow for the synthesis of functional fluorescent aminopyridine probes.

Click_Chemistry_Signaling Azido_Probe Azido-Aminopyridine Probe (Non-fluorescent) Click_Reaction Cu(I)-Catalyzed Click Reaction Azido_Probe->Click_Reaction Alkyne_Target Alkyne-Modified Biomolecule Alkyne_Target->Click_Reaction Labeled_Target Labeled Biomolecule (Fluorescent) Click_Reaction->Labeled_Target Fluorescence_Signal Fluorescence Signal Labeled_Target->Fluorescence_Signal Excitation

Caption: Principle of "Click-and-Probe" bioorthogonal labeling.

pH_Sensing_Pathway Probe Aminopyridine pH Probe Cell Living Cell Probe->Cell Lysosome Lysosome (Acidic pH) Cell->Lysosome Cytosol Cytosol (Neutral pH) Cell->Cytosol Emission_Yellow Yellow Emission Lysosome->Emission_Yellow Protonation Emission_Blue Blue Emission Cytosol->Emission_Blue Deprotonation Ratio_Analysis Ratiometric Analysis Emission_Yellow->Ratio_Analysis Emission_Blue->Ratio_Analysis pH_Value Lysosomal pH Ratio_Analysis->pH_Value

Caption: Ratiometric pH sensing in lysosomes using a fluorescent aminopyridine probe.

References

Application Notes and Protocols: The Role of Cyanopyridine Derivatives in Developing Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among these, cyanopyridine derivatives have emerged as a particularly promising class of compounds due to their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The presence of the cyano (-CN) group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, often enhancing the compound's interaction with biological targets.

These compounds are of particular interest in the fight against antimicrobial resistance, a major global health threat.[2] The straightforward synthesis, ease of structural modification, and potent biological activity make 2-amino-3-cyanopyridine derivatives, in particular, attractive candidates for the development of new antimicrobial agents.[2][7] This document provides detailed protocols for the synthesis and antimicrobial evaluation of cyanopyridine derivatives, summarizes key quantitative data, and explores their structure-activity relationships.

Synthesis of 2-Amino-3-Cyanopyridine Derivatives

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is through a one-pot, multi-component reaction (MCR).[1][2] This approach offers several advantages, including simplicity, high yields, and the use of environmentally friendly catalysts.[1]

General Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product & Purification A Aromatic Aldehyde Reaction Mixing & Heating (e.g., 80°C) A->Reaction B Malononitrile B->Reaction C Ketone (e.g., Acetophenone) C->Reaction D Ammonium Acetate D->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Crude Product Catalyst Catalyst (e.g., Na2CaP2O7) Catalyst->Reaction Solvent-free conditions Product 2-Amino-3-Cyanopyridine Derivative Purification->Product Pure Product G cluster_prep Preparation cluster_test Testing Methods cluster_results Data Acquisition Culture Prepare Microbial Culture (e.g., S. aureus, E. coli) Disk Agar Disk Diffusion Culture->Disk Broth Broth Microdilution (MIC) Culture->Broth Media Prepare Agar Plates / Broth Media->Disk Media->Broth Compound Dissolve Cyanopyridine Derivative (e.g., in DMSO) Compound->Disk Impregnate disks Compound->Broth Serial dilutions Zone Measure Zone of Inhibition (mm) Disk->Zone MIC_Read Observe Lowest Concentration with No Visible Growth Broth->MIC_Read SAR cluster_nodes cluster_effects Impact on Antimicrobial Activity Core R1_Node R1: Aromatic/Heterocyclic Ring R2_Node R2: Aryl Group R3_Node R3: H, Alkyl, etc. R1_Effect Lipophilicity & Steric factors at R1 can modulate activity. Introduction of halogens (e.g., Br, Cl) may enhance potency. R1_Node->R1_Effect R2_Effect Substituents on the R2 aryl ring (e.g., 4-bromophenyl) can be crucial for activity. R2_Node->R2_Effect NH2_Effect The 2-amino group is a common feature in active compounds. CN_Effect The 3-cyano group is essential for the scaffold's biological profile. R1_Label R1 R1_Label->Core R2_Label R2 R2_Label->Core NH2_Label 2-Amino NH2_Label->Core CN_Label 3-Cyano CN_Label->Core

References

Application Notes: 5-Amino-3-pyridinecarbonitrile in the Synthesis of Novel Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker, allows for systematic optimization.[4] While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the development of novel E3 ligase ligands is a key area of research to expand the scope and selectivity of TPD.[3][5][6]

These application notes explore the prospective use of 5-Amino-3-pyridinecarbonitrile as a versatile starting material for the synthesis of novel building blocks for protein degraders. While, to date, no specific literature explicitly details the use of this molecule for the synthesis of established E3 ligase ligands, its chemical functionalities offer a unique platform for the creation of innovative scaffolds that could potentially engage novel E3 ligases or serve as bioisosteres of known ligands.

Hypothetical Synthetic Pathway: From this compound to a Dihydropyridine-based Building Block

Herein, we propose a hypothetical synthetic route to generate a dihydropyridine-based scaffold from this compound. This scaffold, featuring a reactive handle, could then be elaborated into a final protein degrader building block. This proposed pathway is based on established chemical principles for the synthesis of dihydropyridine structures, but it is important to note that this specific application for protein degrader synthesis is novel and would require experimental validation.

The proposed pathway involves a multicomponent reaction, such as a Hantzsch-type condensation, to construct a dihydropyridine ring. This approach allows for the introduction of diversity at multiple positions, which is advantageous for optimizing ligand-protein interactions.

Disclaimer: The following experimental protocols are hypothetical and intended to serve as a starting point for research and development. They have not been experimentally validated and will require optimization.

Experimental Protocols

Protocol 1: Synthesis of a Dihydropyridine-based Intermediate

This protocol describes the hypothetical synthesis of a dihydropyridine core structure from this compound.

Reaction Scheme:

Synthetic Pathway A This compound D Dihydropyridine Intermediate A->D Multicomponent Reaction B Aldehyde (R1-CHO) B->D C β-Ketoester (R2-COCH2-COOR3) C->D E Hydrolysis D->E F Building Block with Carboxylic Acid Handle E->F

Caption: Hypothetical synthesis of a dihydropyridine-based building block.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Piperidine (catalyst)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the aldehyde (1.1 eq) and the β-ketoester (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the dihydropyridine ester intermediate.

  • Dissolve the purified ester in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final building block with a carboxylic acid handle.

Data Presentation:

Starting MaterialReagentsProductHypothetical Yield (%)Purity (%)
This compoundIsobutyraldehyde, Ethyl acetoacetate, PiperidineDihydropyridine ester intermediate60-70>95 (NMR)
Dihydropyridine ester intermediateLiOH, THF, H₂OBuilding Block with Carboxylic Acid Handle85-95>98 (HPLC)

Application in PROTAC Synthesis

The synthesized building block, possessing a carboxylic acid handle, can be readily incorporated into a PROTAC molecule. This involves coupling the building block to a linker, which is subsequently attached to a warhead that binds to the protein of interest.

Protocol 2: Coupling of Building Block to a Linker

This protocol outlines the amide coupling of the carboxylic acid-functionalized building block to an amine-terminated linker.

Experimental Workflow:

PROTAC Synthesis Workflow BB Dihydropyridine Building Block (with COOH) Coupling Amide Coupling (e.g., HATU, DIPEA) BB->Coupling Linker Amine-Linker-PG Linker->Coupling Intermediate Building Block-Linker-PG Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection FinalLinker Building Block-Linker-NH2 Deprotection->FinalLinker FinalCoupling Amide Coupling FinalLinker->FinalCoupling Warhead Warhead-COOH Warhead->FinalCoupling PROTAC Final PROTAC FinalCoupling->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

Materials:

  • Dihydropyridine building block with a carboxylic acid handle

  • Amine-terminated linker with a protecting group (e.g., Boc-PEG-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the dihydropyridine building block (1.0 eq) and the protected amine-linker (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected building block-linker conjugate.

  • For deprotection of a Boc group, dissolve the conjugate in DCM and add TFA. Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the deprotected building block-linker conjugate with a terminal amine.

Signaling Pathway and Mechanism of Action

A PROTAC synthesized using this novel building block would function by inducing the formation of a ternary complex between the target protein and a recruited E3 ligase. This proximity-induced event would lead to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary UbPOI Poly-ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->UbPOI Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound presents an intriguing and underexplored starting material for the synthesis of novel building blocks for protein degraders. The hypothetical synthetic pathway and protocols provided here offer a foundation for researchers to explore the potential of this scaffold in targeted protein degradation. The modularity of the proposed synthesis allows for the generation of a library of diverse building blocks, which can be screened for their ability to recruit E3 ligases and induce the degradation of specific proteins of interest. Further investigation and experimental validation are necessary to fully realize the potential of this compound in this exciting field of drug discovery.

References

Application Notes and Protocols for Mechanism of Action Studies of 5-Amino-3-pyridinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-3-pyridinecarbonitrile derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These derivatives have been extensively explored as potent inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology. This document provides detailed application notes and experimental protocols for studying the mechanism of action of these compounds, focusing on their role as kinase inhibitors and their effects on cancer cell proliferation and survival.

Kinase Inhibition Assays

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Protein Kinase C theta (PKCθ), and Pim-1 kinase.[1][2][3][4][5][6]

Application Note: Targeting Key Oncogenic Kinases

This compound derivatives have shown potent inhibitory activity against several key kinases implicated in tumor growth, angiogenesis, and cell survival. For instance, certain derivatives have been identified as effective inhibitors of VEGFR-2, a key regulator of angiogenesis.[1][7][8] Others have demonstrated inhibitory effects against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[4] Additionally, specific analogs have been optimized as inhibitors of PKCθ and Pim-1 kinase, which are involved in T-cell activation and cancer cell proliferation, respectively.[3][5][6] The versatility of the this compound scaffold allows for chemical modifications to achieve desired potency and selectivity against specific kinase targets.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of representative this compound derivatives.

Compound IDTarget KinaseIC50Reference
Compound 11eVEGFR-20.61 µM[1]
Compound 12bVEGFR-20.53 µM[1]
Pyridine Analog AEGFR150 nM[2]
Pyridine Analog BVEGFR-285 nM[2]
Analog 8PKCθ1.1 nM[3]
Compound 20aEGFR45 nM[4]
Compound 5eVEGFR-20.124 µM[8]
Compound 5eHER-20.077 µM[8]
Compound 4cPim-18.02 µM (IC50 against HepG2 cells)[6]
Compound 4dPim-16.95 µM (IC50 against HepG2 cells)[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against VEGFR-2 kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[2]

Materials:

  • VEGFR-2 kinase (recombinant)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled tracer (kinase-specific)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate (low-volume, black)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • In the microplate, add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the VEGFR-2 kinase and the Eu-labeled antibody mixture to all wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible microplate reader.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Plate cluster_readout Measurement & Analysis Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Serial Dilutions Kinase-Antibody Mix Kinase-Antibody Mix Add Kinase-Ab Add Kinase-Ab Kinase-Antibody Mix->Add Kinase-Ab Tracer Solution Tracer Solution Add Tracer Add Tracer Tracer Solution->Add Tracer Incubation Incubation Add Tracer->Incubation Initiates Binding TR-FRET Reading TR-FRET Reading Incubation->TR-FRET Reading 60 min at RT IC50 Calculation IC50 Calculation TR-FRET Reading->IC50 Calculation

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation and Viability Assays

The anti-proliferative effects of this compound derivatives are a critical aspect of their mechanism of action. These effects are typically evaluated using various cancer cell lines.

Application Note: Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the potent cytotoxic and anti-proliferative activities of this compound derivatives against a panel of human cancer cell lines, including those from colon, breast, lung, and liver cancers.[1][5][8][9][10] The observed reduction in cell viability is often correlated with the inhibition of specific kinases targeted by these compounds, leading to cell cycle arrest and induction of apoptosis.[7]

Quantitative Data: Anti-proliferative Activity

The following table presents the IC50 values of representative this compound derivatives against various cancer cell lines.

Compound IDCell LineCancer TypeIC50Reference
Compound 11eHCT-116Colon Cancer1.14 µM[1]
Compound 11eMCF-7Breast Cancer1.54 µM[1]
Compound 9dHCT-116Colon Cancer1.14 - 10.33 µM (range for several compounds)[1]
Compound 12bHCT-116Colon Cancer1.14 - 10.33 µM (range for several compounds)[1]
Compound 12dHCT-116Colon Cancer1.14 - 10.33 µM (range for several compounds)[1]
Compound 5oGlioblastoma cellsBrain CancerPotent activity reported[10]
Compound 5aMCF-7Breast Cancer1.77 µM[8]
Compound 5eMCF-7Breast Cancer1.39 µM[8]
Compound 5aHepG2Liver Cancer2.71 µM[8]
Compound 4cHCT-116Colorectal Carcinoma7.15 µM[6]
Compound 4dHCT-116Colorectal Carcinoma8.35 µM[6]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Overnight Adhesion Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) Add MTT Solution Add MTT Solution Incubation (48-72h)->Add MTT Solution Incubation (3-4h) Incubation (3-4h) Add MTT Solution->Incubation (3-4h) Formazan Solubilization Formazan Solubilization Incubation (3-4h)->Formazan Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization->Absorbance Reading (570nm) IC50 Determination IC50 Determination Absorbance Reading (570nm)->IC50 Determination

Caption: Workflow for the MTT cell viability assay.

Apoptosis and Cell Cycle Analysis

Inhibition of key signaling pathways by this compound derivatives often leads to the induction of apoptosis and/or cell cycle arrest.

Application Note: Induction of Apoptosis

Several studies have shown that potent this compound derivatives can induce apoptosis in cancer cells.[1][7] This is often demonstrated by an increase in the population of apoptotic cells (Annexin V positive) and changes in the levels of key apoptosis-related proteins, such as caspases. For example, compound 11e was found to induce a significant increase in apoptotic cells and cause a remarkable decrease in the levels of TNF-α, IL-6, and caspase-3.[1][7]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis and its Inhibition

VEGFR-2 is a critical receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound derivatives can inhibit the ATP-binding site of VEGFR-2, thereby blocking its downstream signaling.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The this compound scaffold serves as a valuable template for the design of potent kinase inhibitors with significant anti-cancer properties. The protocols and data presented here provide a framework for researchers to investigate the mechanism of action of novel derivatives, from initial kinase inhibition screening to cellular assays for proliferation and apoptosis. These studies are crucial for the continued development of this promising class of compounds as potential therapeutic agents.

References

Application Notes and Protocols: Synthetic Routes to Novel Pyridopyrimidine Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of modern synthetic strategies for the development of novel pyridopyrimidine-based anticancer agents. The content is designed to offer both a conceptual understanding and practical, detailed protocols for the synthesis and evaluation of these promising therapeutic compounds. Pyridopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets implicated in cancer.[1][2]

Introduction to Pyridopyrimidines in Cancer Therapy

The pyridopyrimidine scaffold is considered a "privileged structure" in drug discovery, as its derivatives have shown a wide range of biological activities, including potent anticancer properties.[3][4] These compounds exert their effects through various mechanisms, such as the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[3][5] Key kinase targets for pyridopyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinase (PI3K), and Pim-1 kinase.[6][7][8] The structural versatility of the pyridopyrimidine core allows for the rational design of potent and selective inhibitors targeting these enzymes.[2][4]

Novel Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of efficient and versatile methods for the synthesis of complex pyridopyrimidine derivatives. These methods often focus on improving yields, reducing reaction times, and allowing for greater structural diversity.

One-Pot, Multi-Component Synthesis of Pyrido[2,3-d]pyrimidines

A highly efficient approach for the synthesis of substituted pyrido[2,3-d]pyrimidines involves a one-pot, three-component reaction. This method offers the advantages of procedural simplicity, atom economy, and the ability to generate a library of diverse compounds from readily available starting materials.

Experimental Protocol: One-Pot Synthesis of 5-amino-7-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol is adapted from a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials:

  • 4-Methoxybenzaldehyde

  • Malononitrile

  • 6-Aminouracil

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 6-aminouracil (1.27 g, 10 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mL).

  • The reaction mixture is stirred and heated to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration using a Buchner funnel, washed with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL).

  • The solid product is dried under vacuum to afford the desired 5-amino-7-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) if necessary.

  • Characterization of the synthesized compound is performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[6]

Logical Workflow for One-Pot Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product A 4-Methoxybenzaldehyde D Ethanol (Solvent) A->D G Cooling & Precipitation B Malononitrile B->D C 6-Aminouracil C->D E Piperidine (Catalyst) F Reflux (6-8h) H Filtration & Washing G->H I Drying H->I J Recrystallization (Optional) I->J K Pyrido[2,3-d]pyrimidine Derivative J->K

Caption: Workflow for the one-pot synthesis of pyridopyrimidine derivatives.

Biological Evaluation of Novel Pyridopyrimidine Anticancer Agents

The anticancer activity of newly synthesized pyridopyrimidine derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer).[6]

  • Normal human cell line (e.g., WI-38 human lung fibroblasts) to assess selectivity.[6]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Synthesized pyridopyrimidine compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A control group receiving only the medium with the same concentration of DMSO is also included.

  • Incubation: The plates are incubated for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative novel pyridopyrimidine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Pyrazol-1-yl Pyridopyrimidine Derivatives [6]

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG-2 (Liver Cancer)
Derivative 5 9.277.695.91
Derivative 10 >50>50>50
Doxorubicin 4.533.893.12

Table 2: Enzyme Inhibition (IC50 in µM) of Pyridopyrimidine Derivatives [6]

CompoundEGFR KinaseCDK4/cyclin D1
Derivative 5 0.210.45
Derivative 10 0.330.68
Erlotinib 0.05-
Palbociclib -0.01

Signaling Pathway Inhibition

Many pyridopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A common target is the EGFR signaling pathway.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Drug Pyridopyrimidine Inhibitor Drug->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyridopyrimidine derivative.

Another critical pathway in cell cycle regulation that is often targeted by pyridopyrimidine anticancer agents is the CDK4/6-Cyclin D1 pathway.

CDK4/6-Cyclin D1 Cell Cycle Pathway

G cluster_G1 G1 Phase cluster_S S Phase cluster_drug CyclinD1 Cyclin D1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Entry S Phase Entry (DNA Synthesis) E2F->S_Phase_Entry Drug Pyridopyrimidine Inhibitor Drug->CDK46

Caption: Inhibition of the CDK4/6-Cyclin D1 pathway by a pyridopyrimidine derivative.

Conclusion

The pyridopyrimidine scaffold remains a highly promising framework for the development of novel anticancer agents. The synthetic routes and biological evaluation protocols detailed in these application notes provide a solid foundation for researchers to design, synthesize, and test new derivatives with improved efficacy and selectivity. The continued exploration of structure-activity relationships and the identification of novel molecular targets will undoubtedly lead to the discovery of the next generation of pyridopyrimidine-based cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-3-pyridinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the cyanation of a halo-pyridine precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization: The initial formation of the diazonium salt from the corresponding aminopyridine may be inefficient. 2. Inactive catalyst: If a palladium-catalyzed cyanation is being performed, the catalyst may have degraded. 3. Low reaction temperature: The cyanation reaction may require higher temperatures to proceed at a reasonable rate. 4. Presence of water: Water can interfere with many cyanation reactions, especially those using moisture-sensitive reagents.1. Ensure the temperature for the diazotization is kept low (typically 0-5 °C) and that the addition of sodium nitrite is slow and controlled. Use freshly prepared sodium nitrite solution. 2. Use a fresh batch of palladium catalyst. Consider catalyst activation if applicable. 3. Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS. 4. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Impurities/Byproducts 1. Side reactions of the diazonium salt: The diazonium intermediate is highly reactive and can undergo side reactions if not promptly used. 2. Hydrolysis of the nitrile group: Presence of strong acid or base at elevated temperatures can lead to the formation of the corresponding carboxylic acid or amide. 3. Over-cyanation or side-chain reactions: Depending on the substrate and reaction conditions, other reactive sites on the molecule might undergo cyanation.1. Use the freshly prepared diazonium salt immediately in the subsequent cyanation step. 2. Maintain a neutral or slightly acidic pH during workup and purification. Avoid prolonged exposure to high temperatures in the presence of water. 3. Optimize the reaction stoichiometry and temperature. Consider using protecting groups for other sensitive functionalities.
Difficult Purification 1. Co-elution of starting material and product: The polarity of the starting material and product might be very similar. 2. Presence of colored impurities: These can be difficult to remove by standard column chromatography.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider reverse-phase chromatography if standard silica gel is ineffective. 2. Treat the crude product with activated charcoal before column chromatography. Recrystallization from a suitable solvent system can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies include:

  • Cyanation of a pre-functionalized pyridine ring: This often involves the displacement of a halide (e.g., bromine) with a cyanide source, frequently catalyzed by a palladium complex. A common precursor for this route is 3-amino-5-bromopyridine.

  • Sandmeyer-type reaction: Starting from a diaminopyridine, one of the amino groups can be converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3]

  • Multi-component reactions: While less direct for this specific isomer, related aminocyanopyridines can be synthesized in one-pot reactions from simpler precursors.

Q2: How can I improve the yield of the cyanation step?

A2: To improve the yield of the cyanation step, consider the following:

  • Choice of Cyanide Source: Different cyanide sources (e.g., CuCN, KCN, Zn(CN)₂, trimethylsilyl cyanide) have varying reactivity. The optimal choice depends on the specific reaction conditions and substrate.

  • Catalyst and Ligand: For palladium-catalyzed reactions, the choice of ligand can significantly impact the reaction efficiency. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are often used for cyanation reactions as they can help dissolve the cyanide salts and facilitate the reaction.

  • Temperature: Optimization of the reaction temperature is crucial. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause decomposition of reactants or products.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, this synthesis involves hazardous materials and reactions:

  • Cyanide compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Diazonium salts can be explosive, especially when isolated in a dry state. It is crucial to use them in solution immediately after their preparation and to keep them at low temperatures.

  • Palladium catalysts can be flammable and toxic. Handle them with care.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis of 3-Amino-5-bromopyridine (Precursor)

This protocol describes the synthesis of a common precursor for the target molecule.

Reaction Scheme:

Materials:

  • 5-bromonicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF)

  • tert-Butyl methyl ether (t-BME)

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Ethyl acetate

Procedure:

  • To a pre-cooled 340 mL aqueous solution containing 31.8 g (0.79 mol) of sodium hydroxide, add 40.7 g (0.255 mol) of bromine.

  • To this solution, add 42.0 g (0.209 mol) of 5-bromonicotinamide.

  • Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 1 hour.[2]

  • After cooling to room temperature, treat the aqueous phase with saturated brine.

  • Extract the aqueous phase three times with a 1:1 solvent mixture of THF and t-BME.

  • Combine the organic phases, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a 1:1 mixture of heptane and ethyl acetate as the eluent to yield 5-bromo-3-aminopyridine.[2]

Expected Yield: Approximately 70%.[2]

Protocol 2: Cyanation of 3-Amino-5-bromopyridine (Conceptual)

This protocol outlines a general procedure for the cyanation of 3-amino-5-bromopyridine to form this compound. Note: This is a conceptual protocol and requires optimization.

Reaction Scheme:

Materials:

  • 3-Amino-5-bromopyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 3-amino-5-bromopyridine, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture at a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of related aminocyanopyridines, which can serve as a starting point for the optimization of this compound synthesis.

PrecursorCyanide SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-chloro-3-aminopyridineK₄[Fe(CN)₆]Pd(OAc)₂NMP185662Patent CN101648909A
5-Bromo-3-nitropyridine-Pd/C, B₂pin₂Acetonitrile502496 (of amino product)ChemicalBook
Aryl Halides (general)K₄[Fe(CN)₆]Pd NPs on C@Fe₃O₄---Good to ExcellentReview on Pd-catalyzed cyanation

Visualizations

Experimental Workflow: Synthesis of this compound

G Workflow for this compound Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification start 5-bromonicotinamide step1 Hofmann Rearrangement (NaOH, Br2, H2O, 70°C) start->step1 product1 3-Amino-5-bromopyridine step1->product1 step2 Palladium-Catalyzed Cyanation (Zn(CN)2, Pd catalyst, ligand, DMF) product1->step2 product2 Crude this compound step2->product2 step3 Column Chromatography product2->step3 final_product Pure this compound step3->final_product

Caption: A typical workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

G Troubleshooting Low Yield cluster_conditions Reaction Conditions cluster_impurities Product/Impurity Issues start Low Yield Observed check_sm Check for Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent increase_temp Increase Temperature sm_present->increase_temp increase_time Increase Reaction Time sm_present->increase_time check_catalyst Check Catalyst Activity sm_present->check_catalyst check_impurities Identify Byproducts (LC-MS) sm_absent->check_impurities decomposition Product Decomposition? check_impurities->decomposition optimize_purification Optimize Purification decomposition->optimize_purification

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 5-Amino-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Amino-3-pyridinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, byproducts, and degradation products. These may include:

  • Unreacted starting materials: Such as 5-aminonicotinic acid or related precursors.[1]

  • Isomeric impurities: Other aminopyridinecarbonitrile isomers that may form during synthesis.

  • Byproducts from side reactions: Depending on the synthetic route, these could include dimers, polymers, or products of incomplete reactions.

  • Residual solvents and reagents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, tetrahydrofuran), and reagents like thionyl chloride or phosphorus oxychloride.[1]

  • Colored impurities: Often arise from degradation or side reactions, appearing as yellow or brown tints in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired scale of purification. For minor, colored impurities, treatment with activated charcoal may be effective.

Q3: My crude product is a dark oil and won't solidify. What should I do?

A3: Oiling out during purification is a common issue, often caused by a high concentration of impurities or the presence of residual solvent. Try the following:

  • Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired product is sparingly soluble but the impurities are soluble.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.

  • Column Chromatography: If the product remains an oil, it is likely highly impure. Purification by column chromatography is the recommended next step to remove the bulk of the impurities before attempting recrystallization again.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Problem 1: Poor recovery of the purified product.

  • Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Solution:

    • Try a different solvent or a solvent mixture. A good starting point is to test a range of solvents with varying polarities.

    • Reduce the amount of solvent used to the minimum required to dissolve the crude product at the solvent's boiling point.

    • Ensure the solution is sufficiently cooled, potentially in an ice bath, to maximize crystal formation.

Problem 2: The product "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the concentration of impurities is too high.

  • Solution:

    • Select a lower-boiling point solvent.

    • Add a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization.

    • Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before recrystallization.

Problem 3: Colored impurities remain in the crystals.

  • Cause: The colored impurities may have similar solubility properties to the desired product or are trapped within the crystal lattice.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product, reducing the overall yield.

    • Perform a hot filtration step to remove the charcoal and any insoluble impurities before allowing the solution to cool.

Data Presentation

Table 1: Recrystallization Solvent Screening for this compound
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal MorphologyEstimated Recovery (%)Purity Improvement
IsopropanolHighModerateNeedles60-70Good
Ethanol/Water (9:1)HighLowPlates75-85Excellent
Ethyl AcetateModerateLowPrisms70-80Good
TolueneLowVery Low-<40Poor
AcetonitrileHighModerateNeedles55-65Moderate

Note: This data is illustrative and may vary based on the specific impurity profile of the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on the data in Table 1, select a suitable solvent system (e.g., Ethanol/Water 9:1).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot solvent (or primary solvent of a mixed system) required to fully dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, slowly add the second solvent (the one in which the product is less soluble) until the solution becomes slightly turbid, then warm slightly to redissolve and allow to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent tailing of the basic aminopyridine compound, a small amount of triethylamine (0.1-1%) can be added to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A suitable TLC eluent is 30% ethyl acetate in hexanes, visualized under UV light (254 nm).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude 5-Amino-3- pyridinecarbonitrile Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Chromatography Column Chromatography Crude->Chromatography Highly Impure Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Successful Impure_Solid Impure Solid Recrystallization->Impure_Solid Fails Chromatography->Pure_Product Oily_Residue Oily Residue Chromatography->Oily_Residue Co-eluting Impurities Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis Impure_Solid->Chromatography Oily_Residue->Recrystallization Re-attempt Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form Cooling->Crystals_Form Success No_Crystals No Crystals Form Cooling->No_Crystals Problem Oils_Out Product Oils Out Cooling->Oils_Out Problem Pure_Crystals Isolate Pure Crystals Crystals_Form->Pure_Crystals Too_Much_Solvent Too Much Solvent? No_Crystals->Too_Much_Solvent Impure_Product High Impurity Level? Oils_Out->Impure_Product Reduce_Solvent Reduce Solvent Volume Too_Much_Solvent->Reduce_Solvent Reduce_Solvent->Cooling Add_Co_Solvent Add Co-Solvent Impure_Product->Add_Co_Solvent Add_Co_Solvent->Cooling

References

Technical Support Center: 5-Amino-3-pyridinecarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-pyridinecarbonitrile. It addresses common issues related to side-product formation and offers detailed experimental protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group to a carboxylic acid. How can I minimize this?

A1: The hydrolysis of the nitrile group to 5-aminonicotinamide or 5-aminonicotinic acid is a common side reaction, especially under acidic or basic conditions with water present.[1][2] To minimize this:

  • Ensure anhydrous conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the temperature: If the primary reaction does not require high temperatures, running it at a lower temperature can reduce the rate of hydrolysis.

  • pH control: If your reaction conditions are flexible, try to maintain a neutral pH. If acidic or basic conditions are necessary, consider using non-aqueous acids or bases.

  • Limit reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further degradation to the carboxylic acid.

Q2: My acylation reaction on the 5-amino group is sluggish and gives low yields. What could be the problem?

A2: The nucleophilicity of the amino group on the pyridine ring can be reduced by the electron-withdrawing effect of the nitrile group. To improve the reaction outcome:

  • Use a suitable base: A non-nucleophilic organic base like triethylamine or pyridine is often used to activate the amino group.[3]

  • Activate the acylating agent: For less reactive acylating agents, consider using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding carboxylic acid.

  • Increase the temperature: Gently heating the reaction mixture may be necessary, but monitor for potential side reactions like hydrolysis or decomposition.[1]

Q3: I am attempting a Sandmeyer reaction to replace the amino group, but I am getting a complex mixture of products. What are the likely side-products and how can I improve the selectivity?

A3: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable and lead to various side-products.[4][5][6] Common issues include:

  • Phenol formation: The diazonium salt can react with water to form 5-hydroxy-3-pyridinecarbonitrile. It is crucial to maintain low temperatures (0-5 °C) during the diazotization and subsequent reaction.

  • Reduction (hydro-deamination): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-pyridinecarbonitrile. This can be minimized by using the appropriate copper(I) salt and avoiding excess reducing agents.

  • Azo coupling: The diazonium salt can couple with unreacted this compound or other electron-rich aromatic species in the reaction mixture to form colored azo compounds. Ensure slow addition of the sodium nitrite solution to prevent a buildup of the diazonium salt.

Q4: I am observing the formation of a dimeric or polymeric material in my reaction mixture. What could be the cause?

A4: Dimerization or polymerization can occur under certain conditions, especially with oxidative reagents or at high concentrations. While specific data for this compound is limited, related aminopyridine derivatives are known to undergo oxidative dimerization. To avoid this:

  • Use an inert atmosphere: Exclude oxygen from the reaction mixture by working under nitrogen or argon.

  • Control stoichiometry: Ensure the correct ratio of reactants to avoid side reactions promoted by an excess of one reagent.

  • Lower concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low yield of desired product Incomplete reaction, side-product formation, or product loss during workup.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - Check the pH of the aqueous layer during extraction to ensure the product is not lost due to its solubility.
Formation of multiple spots on TLC, even at the start of the reaction Impure starting material.- Check the purity of the this compound by TLC, NMR, or melting point before starting the reaction. - Purify the starting material if necessary (e.g., by recrystallization).
Product is difficult to purify by column chromatography Co-elution of the product with a side-product or starting material.- Try different solvent systems for chromatography. - Consider derivatizing the product or impurity to alter its polarity for easier separation. - Recrystallization might be an effective alternative purification method.
Unexpected color change in the reaction mixture Formation of a charge-transfer complex or a colored side-product (e.g., azo compound in diazotization reactions).- If a Sandmeyer reaction is being performed, this could indicate azo coupling. Ensure slow addition of reagents and maintain low temperatures. - For other reactions, the color change might not be detrimental, but it is good practice to try and identify the cause.

Quantitative Data on Side-Product Formation

While specific quantitative data for side-product formation in all reactions of this compound is not extensively published, the following table summarizes potential side-products and conditions that may favor their formation based on general chemical principles and data from related compounds.

Reaction Type Desired Product Potential Side-Product(s) Conditions Favoring Side-Product Formation Expected Yield Range (Desired Product)
Acylation 5-Acylamino-3-pyridinecarbonitrile5-Amino-3-pyridinecarboxylic acidPresence of water, prolonged reaction times, high temperatures.70-95%
Sandmeyer (e.g., Chlorination) 5-Chloro-3-pyridinecarbonitrile5-Hydroxy-3-pyridinecarbonitrile, 3-Pyridinecarbonitrile, Azo compoundsTemperatures above 5°C, presence of water, slow reaction with CuCl.50-80%
Hydrolysis (Acidic) 5-Aminonicotinic acid5-Aminonicotinamide (intermediate)Incomplete hydrolysis (shorter reaction time or lower acid concentration).80-95%
Intramolecular Cyclization (e.g., with formamide) Pyrido[2,3-d]pyrimidine derivativeIncomplete cyclization, hydrolysis of nitrileInsufficient heating, presence of water.60-90%

Experimental Protocols

Acylation of this compound with Acetic Anhydride

This protocol describes the N-acetylation of the 5-amino group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-acetamido-3-pyridinecarbonitrile.[2][7][8]

Sandmeyer Reaction: Synthesis of 5-Chloro-3-pyridinecarbonitrile

This protocol outlines the conversion of the 5-amino group to a chloro group.

Materials:

  • This compound

  • Concentrated Hydrochloric acid

  • Sodium nitrite

  • Copper(I) chloride

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 5-chloro-3-pyridinecarbonitrile by column chromatography or distillation under reduced pressure.[6]

Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes the cyclization of this compound with formamide to form a fused heterocyclic system.

Materials:

  • This compound

  • Formamide

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide (e.g., 10-20 eq).

  • Heat the mixture to reflux (approximately 180-200 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified pyrido[2,3-d]pyrimidin-4-amine.[1][9]

Visualizations

Side_Product_Formation_Pathways cluster_acylation Acylation cluster_sandmeyer Sandmeyer Reaction This compound This compound 5-Acylamino-3-pyridinecarbonitrile 5-Acylamino-3-pyridinecarbonitrile This compound->5-Acylamino-3-pyridinecarbonitrile Acylating Agent, Base 5-Aminonicotinic acid (Hydrolysis) 5-Aminonicotinic acid (Hydrolysis) This compound->5-Aminonicotinic acid (Hydrolysis) H2O, Acid/Base Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, H+ 5-Halo-3-pyridinecarbonitrile 5-Halo-3-pyridinecarbonitrile Diazonium Salt->5-Halo-3-pyridinecarbonitrile CuX 5-Hydroxy-3-pyridinecarbonitrile 5-Hydroxy-3-pyridinecarbonitrile Diazonium Salt->5-Hydroxy-3-pyridinecarbonitrile H2O Azo Compound Azo Compound Diazonium Salt->Azo Compound Coupling Partner

Caption: Potential reaction pathways and side-product formations.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity impure_sm Purify Starting Material check_purity->impure_sm Impure pure_sm Starting Material is Pure check_purity->pure_sm Pure impure_sm->start optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, etc.) pure_sm->optimize_conditions monitor_reaction Monitor Reaction by TLC/LC-MS optimize_conditions->monitor_reaction workup_issue Investigate Workup Procedure (pH, extractions) monitor_reaction->workup_issue purification_issue Optimize Purification Method (Chromatography, Recrystallization) workup_issue->purification_issue end Improved Yield / Purity purification_issue->end

Caption: A logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Synthesis of Substituted Aminopyridines Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for various catalytic methods.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted aminopyridines using different catalytic systems.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

Problem 1: Low or No Product Yield

  • Question: My Buchwald-Hartwig amination of a halopyridine is resulting in a low yield or no product at all. What are the common causes?

  • Answer: Low yields in the Buchwald-Hartwig amination of halopyridines are frequently attributed to several factors:

    • Catalyst Poisoning: The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its catalytic activity. This is a primary challenge, especially with 2-halopyridines.[1]

    • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, is sensitive to air and moisture. Improper handling or an inadequate inert atmosphere can lead to catalyst deactivation.[1] The formation of palladium black is a visual indicator of catalyst decomposition.[1]

    • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A ligand that is not sufficiently bulky or electron-rich may not prevent pyridine coordination or promote the desired reductive elimination.[1]

    • Incorrect Base Selection: The strength and nature of the base are critical. A base that is too weak may not efficiently deprotonate the amine, while a very strong base might cause side reactions.[1]

    • Poor Reagent Purity: Impurities in the halopyridine, amine, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.[1]

    • Inappropriate Reaction Temperature: These reactions typically require heating (80-110 °C).[1] However, excessively high temperatures (>120 °C) can lead to thermal decomposition of the catalyst.[1]

Problem 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

  • Answer: Common side reactions in palladium-catalyzed amination of pyridines include:

    • Hydrodehalogenation: The starting halopyridine is reduced to the corresponding pyridine. This can be favored by certain ligands and the presence of moisture.

    • Homocoupling: The amine or the halopyridine couples with itself. This can be minimized by controlling the stoichiometry and the rate of addition of the reagents.

    • Double Amination (for dihalopyridines): When using a dihalopyridine, controlling the stoichiometry to favor mono-amination can be challenging. Using a less reactive halide at one position or carefully controlling the amount of amine can improve selectivity.

Copper-Catalyzed Amination (Ullmann Condensation)

Problem 1: Sluggish Reaction or Low Conversion

  • Question: My Ullmann condensation for the synthesis of an aminopyridine is very slow or gives low conversion. What should I check?

  • Answer: Sluggish Ullmann reactions can be due to:

    • Catalyst Inactivity: The copper catalyst, often Cu(I), can be oxidized to the less active Cu(II) state. Ensure an inert atmosphere and use high-purity reagents.

    • Ligand Choice: While some Ullmann reactions can be performed without a ligand, the use of ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) can significantly accelerate the reaction.[2]

    • High Reaction Temperatures: Ullmann reactions often require high temperatures (100-200 °C), which can lead to substrate or product decomposition if not carefully controlled.[3]

    • Insoluble Copper Species: The insolubility of the copper catalyst or intermediates can slow down the reaction. The choice of solvent is crucial to maintain a homogeneous reaction mixture.

Nickel-Catalyzed Amination

Problem 1: Inconsistent Results and Low Yields

  • Question: I am trying to use a nickel catalyst for the amination of a chloropyridine, but I am getting inconsistent results and low yields. What are the key parameters to control?

  • Answer: Nickel-catalyzed aminations can be sensitive to several factors:

    • Catalyst Activation: Many nickel catalysts require in situ activation. Ensure that the pre-catalyst is properly activated to the active Ni(0) species.

    • Ligand Sensitivity: The ligands used in nickel catalysis are often air- and moisture-sensitive. Strict anaerobic and anhydrous conditions are essential.

    • Substrate Compatibility: The electronic properties of the chloropyridine and the amine can significantly impact the reaction outcome. Electron-rich pyridines and electron-poor amines may require different reaction conditions.

    • Reductant: Some nickel-catalyzed reactions require a stoichiometric reductant to generate the active Ni(0) catalyst. The choice and purity of the reductant are important.

Photoredox-Catalyzed Amination

Problem 1: Reaction Does Not Initiate or Stalls

  • Question: My photoredox-catalyzed amination of a pyridine derivative is not working. What are the common pitfalls?

  • Answer: Issues with photoredox catalysis often relate to the photochemical setup and reaction components:

    • Light Source: Ensure that the light source has the correct wavelength to excite the photocatalyst. The intensity of the light can also be a critical parameter.

    • Photocatalyst Degradation: Some photocatalysts can degrade upon prolonged exposure to light or in the presence of certain reagents.

    • Quenching: Unwanted quenching of the excited state of the photocatalyst by solvent, impurities, or side products can shut down the catalytic cycle.

    • Oxygen Sensitivity: While some photoredox reactions use air as an oxidant, many are sensitive to oxygen, which can quench the excited photocatalyst. Degassing the reaction mixture is often necessary.

Frequently Asked Questions (FAQs)

  • Q1: Which catalyst system is best for my specific aminopyridine synthesis?

    • A1: The choice of catalyst depends on several factors including the nature of the starting materials (halide, amine), functional group tolerance, cost, and scalability.

      • Palladium: Generally offers the broadest substrate scope and highest yields but can be expensive. It is often the first choice for complex substrates in drug discovery.[4]

      • Copper: A more economical alternative to palladium, particularly for large-scale synthesis. It is effective for the amination of iodo- and bromopyridines.[2]

      • Nickel: A cost-effective catalyst that shows excellent reactivity for the amination of more challenging and less expensive chloropyridines.[5]

      • Photoredox: Offers mild reaction conditions and unique reactivity pathways, often avoiding the need for pre-functionalized starting materials.[6]

  • Q2: How do I choose the right ligand for a palladium-catalyzed amination?

    • A2: The ligand is a critical component. Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, RuPhos) and chelating phosphines (e.g., Xantphos), are often effective in preventing catalyst poisoning by the pyridine nitrogen and promoting the catalytic cycle.[1] A screening of different ligands is often necessary to find the optimal one for a specific substrate combination.

  • Q3: What is the role of the base in these C-N coupling reactions?

    • A3: The base plays multiple roles, including deprotonating the amine to form the active nucleophile and neutralizing the acid generated during the reaction. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[1]

  • Q4: Can I run these reactions open to the air?

    • A4: Generally, no. Palladium, copper, and nickel catalysts in their active low-valent states are sensitive to oxygen.[1] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents to ensure catalyst stability and reproducibility. Some photoredox reactions are an exception and may use air as a terminal oxidant.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems for Aminopyridine Synthesis

Catalyst SystemTypical HalideCatalyst Loading (mol%)Temperature (°C)Common SolventsAdvantagesDisadvantages
PalladiumCl, Br, I, OTf0.5 - 580 - 120Toluene, DioxaneBroad scope, high yieldsHigh cost, catalyst poisoning
CopperBr, I5 - 10100 - 200DMF, DMSO, Ethylene GlycolLow cost, good for simple substratesHigh temperatures, limited scope
NickelCl, Br1 - 1025 - 110Toluene, THF, DMALow cost, good for chloropyridinesAir/moisture sensitive, ligand sensitivity
PhotoredoxN/A (C-H amination)1 - 525 - 50Acetonitrile, DMSOMild conditions, novel reactivitySubstrate-dependent, light source required

Table 2: Representative Yields for Palladium-Catalyzed Amination of 2-Bromopyridine with various Amines

AmineLigandBaseSolventYield (%)
MorpholineXantphosNaOtBuToluene95
AnilineRuPhosK₂CO₃Dioxane88
n-ButylamineBINAPCs₂CO₃Toluene92
BenzylamineXPhosNaOtBuDioxane90

Table 3: Representative Yields for Copper-Catalyzed Amination of Halopyridines

HalopyridineAmineLigandBaseTemperature (°C)Yield (%)
2-BromopyridineAqueous AmmoniaDMEDAK₂CO₃6092[1]
3-IodopyridinePiperidineL-prolineK₂CO₃11085
4-ChloropyridineAnilineNoneK₃PO₄15065

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of a Halopyridine
  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or sealed tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the halopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

General Protocol for Copper-Catalyzed Amination of a Bromopyridine
  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the copper catalyst (e.g., Cu₂O, 5 mol%), the bromopyridine (1.0 equiv.), the amine (20 equiv. if using aqueous ammonia), the base (e.g., K₂CO₃, 20 mol%), and the ligand (e.g., DMEDA, 10 mol%).[1]

  • Solvent Addition: Add the solvent (e.g., ethylene glycol).[1]

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 16 hours.[1]

  • Work-up: After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the product by silica gel chromatography.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Inert Atmosphere Setup (Flame-dried flask, Ar/N2) add_reagents 2. Add Catalyst, Ligand, Base, Halopyridine, Amine prep->add_reagents add_solvent 3. Add Anhydrous, Degassed Solvent add_reagents->add_solvent react 4. Heat and Stir (e.g., 80-110 °C) add_solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Cool, Dilute, and Filter monitor->workup purify 7. Extraction, Drying, and Chromatography workup->purify product Substituted Aminopyridine purify->product Catalyst_Selection start Start: Synthesize Substituted Aminopyridine halide_type What is the nature of the halopyridine starting material? start->halide_type cost_consideration Is cost a primary concern? halide_type->cost_consideration Cl functional_groups Are there sensitive functional groups? halide_type->functional_groups Br, I, OTf photoredox Consider Photoredox Catalysis (C-H Amination) halide_type->photoredox No Halide (C-H) pd_cat Use Palladium Catalyst (e.g., Buchwald-Hartwig) cost_consideration->pd_cat No ni_cat Use Nickel Catalyst cost_consideration->ni_cat Yes functional_groups->pd_cat Yes cu_cat Use Copper Catalyst (e.g., Ullmann) functional_groups->cu_cat No

References

Troubleshooting scale-up of 5-Amino-3-pyridinecarbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Amino-3-pyridinecarbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and effective method for synthesizing this compound involves the reduction of a nitro-substituted precursor, such as 5-Nitro-3-pyridinecarbonitrile. This transformation is typically achieved using reducing agents like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[1] Alternative routes may involve multi-component reactions, which can offer high efficiency and atom economy.[2]

Q2: My reaction yield has significantly dropped during scale-up from lab to pilot plant. What are the likely causes?

Several factors can contribute to a decrease in yield during scale-up:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized temperature and concentration gradients, promoting the formation of side products.

  • Poor Heat Transfer: Exothermic reactions that are easily managed in the lab can become difficult to control at a larger scale, leading to thermal degradation of reactants or products.

  • Changes in Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction profile. A rate that is optimal at a small scale may not be suitable for a larger volume.

  • Different Reactor Geometry and Material: The surface-to-volume ratio decreases on scale-up, which can affect reaction kinetics. The material of the reactor can also have a catalytic effect on the reaction.

Q3: I am observing a significant impurity in my final product. What could it be and how can I minimize it?

Common impurities in the synthesis of aminopyridines can arise from:

  • Incomplete Reaction: Unreacted starting materials or intermediates can be a source of impurities. Monitoring the reaction progress using techniques like TLC or HPLC is crucial.

  • Side Reactions: The amino group in the product can be susceptible to side reactions such as oxidation or dimerization. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and at a controlled temperature can help minimize these.

  • Over-reduction: If the reduction of a nitro group is the synthetic route, over-reduction to other functional groups can occur under harsh conditions.

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, leading to the formation of the corresponding carboxylic acid or amide.

To minimize impurities, it is important to optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Purification methods like recrystallization or column chromatography are often necessary to achieve high purity.

Q4: What are the recommended methods for purifying this compound at a larger scale?

For large-scale purification of solid organic compounds like this compound, recrystallization is often the most practical and cost-effective method. The choice of solvent is critical for successful recrystallization. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

If recrystallization does not provide the desired purity, column chromatography can be employed. However, this method can be less economical and more time-consuming for large quantities.

Q5: Are there any specific safety precautions I should take when working with this compound?

Yes, it is important to handle this compound with appropriate safety measures. The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[3] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor reaction progress by TLC or HPLC and consider extending the reaction time.
Suboptimal reaction temperatureOptimize the reaction temperature. A slight increase may improve the rate, but be cautious of increased impurity formation.
Poor quality of starting materialsEnsure the purity of all reagents and solvents.
Degradation of product or reactantsCheck the stability of your compounds under the reaction conditions. Consider running the reaction under an inert atmosphere.
Impurity Formation Side reactions (e.g., oxidation, dimerization)Lower the reaction temperature. Consider using a more selective reducing agent if applicable. Protect the amino group if necessary.
Incomplete conversion of intermediatesOptimize the reaction conditions for each step of the synthesis.
Difficult Work-up Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.
Product precipitates out during work-upAdjust the pH or solvent composition to keep the product in solution during extraction.
Inconsistent Results Variations in raw material qualityEstablish strict quality control specifications for all starting materials.
Inconsistent reaction conditionsEnsure precise control over temperature, addition rates, and mixing speed.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally related compound, 5-amino-3-(trifluoromethyl)picolinonitrile, and should be optimized for the specific synthesis of this compound.[1]

Reaction: Reduction of 5-Nitro-3-pyridinecarbonitrile

Materials:

  • 5-Nitro-3-pyridinecarbonitrile

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Diatomaceous earth (e.g., Celite®)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Nitro-3-pyridinecarbonitrile in a mixture of ethyl acetate and acetic acid (e.g., 1:1 v/v), add iron powder in portions. The molar ratio of iron to the nitro compound should be in excess (e.g., 4-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes and carefully neutralize the excess acetic acid by washing with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Reaction Parameters

ParameterLab Scale (1 g)Pilot Scale (1 kg)Observations & Recommendations
Reactant Molar Ratio 1 : 4 (Nitro-compound : Iron)1 : 4.5A slight excess of the reducing agent may be needed at a larger scale to ensure complete conversion.
Solvent Volume 20 mL15 LSolvent volume may need to be adjusted to ensure proper mixing and heat transfer.
Reaction Temperature 78 °C (Reflux)75-80 °CMaintain strict temperature control. Implement a robust cooling system to manage the exotherm.
Addition Time of Reagent 5 minutes60 minutesSlower addition at a larger scale is crucial to control the reaction exotherm and minimize side reactions.
Reaction Time 4 hours6-8 hoursReaction times may be longer at scale due to mass transfer limitations. Monitor closely by in-process controls (IPC).
Yield (Crude) 92%85%A slight decrease in yield is common on scale-up. Focus on optimizing mixing and temperature control to minimize this.
Purity (Crude) 95%88%Lower purity at scale may necessitate an additional purification step.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Scale-up of this compound issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield related impurity Impurity Formation issue->impurity Purity related workup_problem Work-up Problem issue->workup_problem Process related inconsistent Inconsistent Results issue->inconsistent Reproducibility check_reaction Check Reaction Parameters: - Temperature - Time - Stoichiometry low_yield->check_reaction analyze_impurity Analyze Impurity: - LC-MS - NMR impurity->analyze_impurity optimize_workup Optimize Work-up: - Solvent choice - pH adjustment workup_problem->optimize_workup qc_materials Quality Control of Starting Materials inconsistent->qc_materials check_mixing Evaluate Mixing Efficiency check_reaction->check_mixing check_heat Assess Heat Transfer check_mixing->check_heat solution Problem Resolved check_heat->solution optimize_purification Optimize Purification: - Recrystallization - Chromatography analyze_impurity->optimize_purification optimize_purification->solution optimize_workup->solution standardize_sop Standardize SOP qc_materials->standardize_sop standardize_sop->solution

Caption: Troubleshooting workflow for scaling up this compound production.

References

Preventing degradation of 5-Amino-3-pyridinecarbonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Amino-3-pyridinecarbonitrile to prevent its degradation. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] The storage temperature should be kept consistent, and the compound should be protected from light and moisture.

Q2: What are the common signs of degradation of this compound?

A2: Visual changes in the compound can be an initial indicator of degradation. These may include a change in color from its typical appearance (e.g., light yellow solid), clumping of the powder due to moisture absorption, or the development of an unusual odor.[1] For quantitative assessment, changes in purity and the appearance of new peaks in analytical chromatograms (e.g., HPLC) are definitive signs of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the functional groups present (an amino group, a nitrile group, and a pyridine ring), several degradation pathways are possible under suboptimal storage or handling conditions:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of strong acids or bases, which would convert it to a carboxylic acid, forming 5-amino-3-pyridinecarboxylic acid.

  • Oxidation: The amino group and the pyridine ring can be oxidized, particularly if exposed to strong oxidizing agents or prolonged exposure to air and light. This can lead to the formation of nitro- or N-oxide derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aminopyridine compounds.

  • Thermal Decomposition: High temperatures can cause the compound to decompose, potentially releasing toxic fumes, including nitrogen oxides.

Q4: How can I monitor the stability of my this compound sample over time?

A4: Regular visual inspection for any changes in physical appearance is a simple first step. For a more accurate assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. This involves periodic testing of the sample to quantify its purity and detect the presence of any degradation products. Performing forced degradation studies can help identify potential degradants and validate the analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the solid (e.g., darkening, clumping) Exposure to light, moisture, or air (oxidation).Store the compound in a tightly sealed, opaque container with a desiccant. Purge the container with an inert gas like nitrogen or argon before sealing.
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Low assay value or purity Long-term storage under inappropriate conditions or exposure to incompatible materials.Review storage conditions and ensure they align with the recommendations. Check for any potential contact with incompatible substances listed in the Safety Data Sheet (e.g., strong acids, bases, oxidizing agents).[1]

Quantitative Data Summary

For easy reference, the following tables summarize key stability and storage information for this compound.

Table 1: Recommended Storage Conditions

ParameterRecommendationSource
Temperature Cool, ambient temperature.[1][2]
Atmosphere Dry, inert atmosphere (e.g., Nitrogen, Argon).Inferred from sensitivity to air and moisture.
Light Protected from light (use opaque containers).Inferred from photosensitivity of aminopyridines.
Container Tightly sealed container.[1][2][3]

Table 2: Incompatible Materials and Potential Consequences

Incompatible MaterialPotential ConsequenceSource
Strong Oxidizing Agents Oxidation of the amino group and/or pyridine ring.[1]
Strong Acids Hydrolysis of the nitrile group; salt formation.[1]
Strong Bases Hydrolysis of the nitrile group.[1]
Strong Reducing Agents Reduction of the nitrile or pyridine ring.[1]
Heat, Sparks, Open Flames Thermal decomposition.[1][3]

Table 3: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical Structure
Hydrolysis 5-Amino-3-pyridinecarboxylic acidC₆H₆N₂O₂
Oxidation 5-Nitro-3-pyridinecarbonitrileC₆H₃N₃O₂
Oxidation This compound-N-oxideC₆H₅N₃O

Experimental Protocols

Protocol 1: Visual Inspection of this compound

  • Objective: To qualitatively assess the stability of the compound based on its physical appearance.

  • Procedure:

    • Before opening the primary container, allow it to equilibrate to room temperature to prevent moisture condensation.

    • In a well-ventilated area, carefully open the container.

    • Observe the contents for any changes in color, consistency (e.g., from a free-flowing powder to clumps), or odor.

    • Record your observations, including the date and storage conditions.

  • Interpretation: Any noticeable change from the initial appearance may indicate degradation.

Protocol 2: Forced Degradation Study

  • Objective: To intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (254/365 nm), oven.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254/365 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound in an oven at 80°C for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the stability-indicating HPLC method described below.

Protocol 3: Stability-Indicating HPLC Method

  • Objective: To quantify the purity of this compound and separate it from its potential degradation products.

  • Instrumentation and Conditions (Example):

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare sample solutions from the material being tested and from the forced degradation studies.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention time of the parent compound and to identify and quantify any degradation products.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting_Degradation start Observe Issue with This compound visual_change Visual Change? (Color, Clumping) start->visual_change inconsistent_results Inconsistent Experimental Results? visual_change->inconsistent_results No check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal visual_change->check_storage Yes check_purity Verify Purity with Stability-Indicating HPLC inconsistent_results->check_purity Yes end Problem Resolved inconsistent_results->end No, investigate other experimental variables check_storage->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed use_new_batch Use Fresh, Properly Stored Batch degradation_confirmed->use_new_batch Yes degradation_confirmed->end No, purity is acceptable. Re-evaluate experimental setup. investigate_impurities Identify Degradation Products (Forced Degradation Studies) use_new_batch->investigate_impurities Optional: for research use_new_batch->end

Caption: Logical Flowchart for Troubleshooting Degradation.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_evaluation Data Evaluation sample This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) sample->forced_degradation hplc Stability-Indicating HPLC Analysis sample->hplc Control forced_degradation->hplc data Chromatographic Data (Peak Purity, Area) hplc->data assess Assess Stability: - Purity Assay - Degradant Profile data->assess report Stability Report assess->report

Caption: Experimental Workflow for Stability Assessment.

Degradation_Pathways cluster_products Potential Degradation Products parent This compound hydrolysis 5-Amino-3-pyridinecarboxylic acid parent->hydrolysis  Hydrolysis (H₂O, H⁺/OH⁻) oxidation_nitro 5-Nitro-3-pyridinecarbonitrile parent->oxidation_nitro Oxidation ([O]) oxidation_noxide This compound-N-oxide parent->oxidation_noxide Oxidation ([O])

Caption: Potential Degradation Pathways.

References

Column chromatography techniques for purifying aminopyridinecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminopyridinecarbonitriles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography of this important class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of aminopyridinecarbonitriles, offering potential causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Compound with Impurities

  • Potential Cause: Incorrect mobile phase polarity. The polarity of the eluent may be too high, causing rapid elution of all components, or too low, resulting in poor separation from non-polar impurities.

  • Solution:

    • Optimize Mobile Phase via TLC: Before performing column chromatography, systematically test various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target aminopyridinecarbonitrile to ensure good separation on the column.

    • Employ a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. A common gradient for aminopyridinecarbonitriles is a gradient of ethyl acetate in hexanes.[1] This allows for the separation of compounds with a wider range of polarities.

  • Potential Cause: Inappropriate stationary phase. Standard silica gel is acidic and can interact strongly with the basic aminopyridine moiety, leading to poor separation.

  • Solution:

    • Use Deactivated Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel with a base like triethylamine (TEA). This can be done by flushing the packed column with a solvent system containing 1-3% TEA.[2]

    • Consider Alternative Stationary Phases:

      • Basic Alumina: This is a good alternative for the purification of basic compounds as it minimizes strong acidic interactions.[3][4][5][6]

      • Amino-functionalized Silica: This stationary phase can provide different selectivity for basic compounds.

      • Reversed-Phase Silica (C18): For more polar aminopyridinecarbonitriles, reversed-phase chromatography can be effective.

Issue 2: Peak Tailing or Streaking on the Column

  • Potential Cause: Strong interaction between the basic aminopyridine and acidic silica gel. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.[4]

  • Solution:

    • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, into the mobile phase can help to compete with the aminopyridine for binding to the active sites on the silica gel, resulting in sharper peaks.[4]

    • Use Deactivated Silica Gel or Basic Alumina: As mentioned previously, using a less acidic or basic stationary phase can significantly reduce peak tailing for basic compounds.[2][3][4][5][6]

Issue 3: Low or No Recovery of the Compound

  • Potential Cause: Irreversible adsorption to the stationary phase. The compound may be too polar for the chosen normal-phase conditions and is permanently sticking to the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: After the initial elution, flush the column with a much more polar solvent, such as 10-20% methanol in dichloromethane, to elute highly retained compounds.

    • Switch to Reversed-Phase Chromatography: If the compound is highly polar, reversed-phase chromatography is a more suitable technique.

  • Potential Cause: On-column degradation. The acidic nature of silica gel can potentially cause the degradation of sensitive aminopyridinecarbonitriles.

  • Solution:

    • Assess Compound Stability: Before performing column chromatography, spot the compound on a silica gel TLC plate and let it sit for several hours. Then, elute the plate to see if any degradation has occurred.

    • Use a Deactivated or Neutral Stationary Phase: Employing deactivated silica gel or neutral alumina can prevent acid-catalyzed degradation.

Issue 4: Compound Crystallizes on the Column

  • Potential Cause: Poor solubility of the compound in the mobile phase.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a stronger, more polar solvent to the mobile phase to improve the solubility of the compound.

    • Dry Loading: Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying aminopyridinecarbonitriles?

A1: The choice of stationary phase depends on the specific properties of your aminopyridinecarbonitrile.

  • Standard Silica Gel: This is the most common choice, but due to the basicity of the aminopyridine moiety, it often requires deactivation or the use of a basic modifier in the mobile phase to prevent peak tailing and degradation.

  • Deactivated Silica Gel: Pre-treating silica gel with a base like triethylamine is a highly effective way to improve the chromatography of basic compounds.[2]

  • Basic or Neutral Alumina: These are excellent alternatives to silica gel for purifying basic compounds, as they minimize strong acid-base interactions that lead to poor peak shape.[3][4][5][6]

  • Reversed-Phase Silica (C18): For more polar aminopyridinecarbonitriles, reversed-phase chromatography can provide better retention and separation.

Q2: How do I choose the right mobile phase for my separation?

A2: The ideal mobile phase should provide good separation of your target compound from impurities, with an Rf value between 0.2 and 0.3 on a TLC plate.

  • Normal-Phase: A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, is often effective.[1] For more polar compounds, a system of methanol in dichloromethane can be used.

  • Reversed-Phase: Typically, a mixture of water or a buffer and an organic solvent like acetonitrile or methanol is used. A gradient from high aqueous content to high organic content is common.

Q3: My aminopyridinecarbonitrile is streaking badly on the TLC plate and column. What can I do?

A3: Streaking is a common issue for basic compounds on silica gel. To resolve this:

  • Add 0.1-1% of triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Consider using a different stationary phase, such as basic alumina or deactivated silica gel.

Q4: I am losing a significant amount of my compound on the column. Why is this happening and how can I prevent it?

A4: Compound loss can be due to irreversible adsorption or on-column degradation.

  • Irreversible Adsorption: If your compound is very polar, it may be sticking permanently to the silica gel. Try flushing the column with a very polar solvent (e.g., methanol) after your initial elution. If this doesn't work, reversed-phase chromatography is likely a better choice.

  • Degradation: The acidic nature of silica gel can degrade sensitive compounds. Test the stability of your compound on a silica TLC plate. If it degrades, use a deactivated or neutral stationary phase like deactivated silica or neutral alumina.

Data Presentation

Table 1: Normal-Phase Chromatography Conditions for Substituted Aminopyridinecarbonitriles

Compound StructureStationary PhaseMobile Phase (Gradient)Reference
2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrileSilica Gel0% to 20% Ethyl Acetate in Hexanes[1]
2-(benzylamino)-4-(4-methoxyphenyl)-5-((4-methoxyphenyl)thio)nicotinonitrileSilica Gel0% to 20% Ethyl Acetate in Hexanes[1]
2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-(naphthalen-2-yl)nicotinonitrileSilica Gel0% to 20% Ethyl Acetate in Hexanes[1]
2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrileSilica Gel0% to 20% Ethyl Acetate in Hexanes[1]

Table 2: Alternative Stationary Phases for Basic Compounds

Stationary PhasepHBest ForComments
Silica GelAcidicGeneral purposeOften requires modification for basic compounds.
Neutral AluminaNeutralAcid-sensitive compounds, basic compoundsGood alternative to silica to avoid degradation.[3][5]
Basic AluminaBasicBasic compounds (amines, pyridines)Eliminates the need for basic modifiers in the mobile phase.[3][4][6]
C18 Reversed-PhaseNeutralPolar to moderately non-polar compoundsElution order is reversed from normal-phase.
Amino-functionalized SilicaBasicPolar compounds, can be used in normal or reversed-phaseOffers different selectivity compared to standard silica.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Equilibration: Elute the packed column with at least 2-3 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude aminopyridinecarbonitrile in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Carefully apply the sample to the top of the column. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with the initial mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Compound Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Protocol 2: Deactivation of Silica Gel with Triethylamine

  • Pack the Column: Pack a silica gel column as described in Protocol 1 using a non-polar solvent like hexanes.

  • Prepare Deactivating Solution: Prepare a solution of 1-3% triethylamine in your chosen non-polar solvent (e.g., hexanes or ethyl acetate/hexanes).

  • Flush the Column: Pass a volume of the deactivating solution equal to the volume of the silica gel through the column.

  • Equilibrate: Flush the column with the initial mobile phase (without triethylamine) to remove excess base.

  • Proceed with Chromatography: Load your sample and run the chromatography as described in Protocol 1. The mobile phase for elution may or may not contain triethylamine, depending on the compound's properties.[2]

Protocol 3: Reversed-Phase Flash Chromatography

  • Stationary Phase: Use a C18-functionalized silica gel.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (Solvent A) and methanol or acetonitrile (Solvent B). A small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to improve peak shape.

  • Column Conditioning: Flush the column with 100% methanol or acetonitrile, followed by the initial mobile phase composition (e.g., 95% water, 5% acetonitrile).

  • Sample Loading: Dissolve the sample in a solvent that is compatible with the initial mobile phase, preferably with a high aqueous content.

  • Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Mobile Phase Optimization) column_prep Column Preparation (Packing & Equilibration) tlc->column_prep Informs Mobile Phase loading Sample Loading column_prep->loading sample_prep Sample Preparation (Dissolution/Dry Loading) sample_prep->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection fraction_analysis Fraction Analysis (TLC/HPLC) collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling isolation Solvent Evaporation & Product Isolation pooling->isolation troubleshooting_logic start Problem Observed (e.g., Peak Tailing) cause1 Potential Cause: Strong Acid-Base Interaction start->cause1 cause2 Potential Cause: Incorrect Mobile Phase start->cause2 solution1 Solution: Use Deactivated Silica or Basic Alumina cause1->solution1 solution2 Solution: Add Basic Modifier to Mobile Phase cause1->solution2 solution3 Solution: Optimize Mobile Phase Polarity (TLC) cause2->solution3 end Problem Resolved solution1->end solution2->end solution3->end

References

Managing exothermic reactions in 5-Amino-3-pyridinecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 5-Amino-3-pyridinecarbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful experiments.

Troubleshooting Guide: Managing Exothermic Events

Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition

  • Question: My reaction temperature is rising too quickly after adding the reducing agent (e.g., iron powder/HCl) to the nitro-pyridine precursor. What should I do?

  • Answer: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.

    • Immediate Actions:

      • Immediately cease the addition of the reagent.

      • Increase the efficiency of the cooling system (e.g., add more ice or dry ice to the cooling bath).

      • If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Ensure the solvent is compatible with all reagents and intermediates.

    • Preventative Measures for Future Experiments:

      • Slower Addition Rate: Add the reagent portion-wise or via a syringe pump at a much slower rate.

      • Lower Starting Temperature: Begin the reaction at a lower initial temperature to provide a larger buffer for the exotherm.

      • Dilution: Increase the solvent volume to better dissipate the heat generated.

Issue 2: Localized Hotspots and Charring in a Multi-component Reaction with Malononitrile

  • Question: I am observing charring and discoloration at the point of reagent addition in a one-pot synthesis involving malononitrile. What is causing this and how can I prevent it?

  • Answer: This is likely due to localized hotspots where the reaction rate is significantly higher, leading to decomposition.

    • Immediate Actions:

      • Stop the addition of reagents.

      • Increase the stirring rate to improve mixing and heat distribution.

    • Preventative Measures:

      • Sub-surface Addition: Introduce the reactive reagent below the surface of the reaction mixture, directly into the most efficiently stirred zone.

      • Reverse Addition: Consider adding the reaction mixture to a solution of the final reagent, rather than the other way around.

      • Catalyst Control: If a catalyst is used, ensure it is added in a controlled manner and is well-dispersed before the addition of the main reactants.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary exothermic steps in the synthesis of this compound?

  • A1: The most significant exothermic events typically occur during:

    • Reduction of a Nitro Group: The conversion of a nitro-substituted pyridine to the corresponding amine is a highly exothermic process, whether using catalytic hydrogenation or dissolving metals like iron in acidic media.

    • Multi-component Condensation Reactions: Reactions involving highly reactive species like malononitrile can be exothermic, especially during the initial condensation and cyclization steps.

  • Q2: How can I quantitatively assess the exothermicity of my reaction?

  • A2: For precise measurement, reaction calorimetry is the standard method. This technique measures the heat flow from the reaction and can provide critical data such as the heat of reaction, maximum rate of heat evolution, and the adiabatic temperature rise. This information is crucial for safe scale-up.

  • Q3: What are the key safety considerations when dealing with these exothermic reactions?

  • A3:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

    • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

    • Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryocooler) is adequate to handle the total expected heat evolution.

    • Quenching Plan: Have a well-defined quenching procedure and the necessary reagents readily available in case of a runaway reaction.

    • Scale: Perform initial experiments on a small scale to characterize the exotherm before attempting a larger scale synthesis.

Quantitative Data on Reaction Parameters

The following table provides illustrative quantitative data for managing exotherms in a common synthesis route for a 5-aminopyridine derivative from a nitro-pyridine precursor. Note: This data is for guidance and may need to be optimized for your specific conditions.

ParameterCondition A (High Risk of Exotherm)Condition B (Controlled Exotherm)
Starting Material 5-Nitro-3-pyridinecarbonitrile (10 g)5-Nitro-3-pyridinecarbonitrile (10 g)
Reducing Agent Iron Powder (5 eq.)Iron Powder (5 eq.)
Solvent Ethanol (50 mL)Ethanol (150 mL)
Acid Glacial Acetic Acid (10 mL)12M HCl (aq) (1 mL)
Initial Temperature 25 °C0 °C
Addition Time of Acid 1 minute30 minutes
Peak Temperature Observed > 80 °C (Runaway Potential)35-40 °C
Reaction Time 2 hours6 hours
Yield Variable, potential for low yield> 85%

Experimental Protocols

Protocol 1: Controlled Reduction of 5-Nitro-3-pyridinecarbonitrile

This protocol emphasizes slow addition and temperature monitoring to manage the exotherm.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Charging: To the flask, add 5-Nitro-3-pyridinecarbonitrile and iron powder. Add the solvent (e.g., ethanol/water mixture).

  • Cooling: Cool the stirred suspension to 0-5 °C.

  • Reagent Addition: Add concentrated hydrochloric acid dropwise via the dropping funnel over a period of at least 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the temperature. If the temperature begins to rise significantly, re-cool the flask.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), filter the mixture through celite to remove the iron salts. Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) carefully, as this can also be exothermic. Extract the product with an appropriate organic solvent.

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_completion Completion start Start Synthesis setup Assemble Reaction Setup (Efficient Cooling & Stirring) start->setup charge Charge Reactants (Except Limiting Reagent) setup->charge add_reagent Controlled Addition of Limiting Reagent charge->add_reagent monitor_temp Monitor Temperature Continuously add_reagent->monitor_temp temp_check Temperature Stable? monitor_temp->temp_check stop_addition Stop Reagent Addition temp_check->stop_addition No complete_reaction Reaction Proceeds to Completion temp_check->complete_reaction Yes cool_down Enhance Cooling stop_addition->cool_down dilute Dilute with Inert Solvent cool_down->dilute dilute->add_reagent workup Proceed to Work-up complete_reaction->workup finish End workup->finish

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Uncontrolled Temperature Rise cause1 Reagent Addition Too Fast issue->cause1 cause2 Inadequate Cooling issue->cause2 cause3 Insufficient Solvent issue->cause3 cause4 Poor Mixing issue->cause4 solution1 Reduce Addition Rate (Use Syringe Pump) cause1->solution1 solution2 Improve Cooling Bath (Dry Ice/Acetone) cause2->solution2 solution3 Increase Solvent Volume cause3->solution3 solution4 Increase Stirring Speed cause4->solution4

Caption: Troubleshooting Logic for Temperature Excursions.

Technical Support Center: Refinement of Work-up Procedures for Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for aminopyridine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted aminopyridine from a reaction mixture?

There are four main strategies for removing residual aminopyridine, each suited to different product characteristics and impurity profiles:

  • Acid-Base Extraction: This classic liquid-liquid extraction technique leverages the basicity of the aminopyridine's amino group.[1]

  • Column Chromatography: A widely used method for purifying compounds based on their differential adsorption to a stationary phase.[1]

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired product and impurities.[1][2]

  • Scavenger Resins: These are solid-supported reagents designed to react selectively with and remove excess aminopyridine.[1]

Q2: My compound is sensitive to acid. Can I still use acid-base extraction to remove aminopyridine?

Yes, for acid-sensitive compounds, you can use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid. An alternative is to wash with a saturated copper sulfate (CuSO₄) solution. Pyridine and its derivatives form a complex with copper that is soluble in the aqueous layer.[1]

Q3: An emulsion formed during my extraction, and the layers won't separate. What should I do?

Emulsion formation is a common issue. To resolve it, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1]

  • Filter the entire mixture through a pad of Celite or glass wool.[1]

Q4: The aminopyridine is streaking or tailing on my silica gel TLC plate and column. How can I fix this?

Tailing is a classic sign of strong, undesirable interactions between the basic aminopyridine and the acidic silica gel.[1] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).[1] This will compete for the acidic sites on the silica gel, leading to sharper peaks and better separation. Alternatively, using basic or neutral alumina as the stationary phase can be an excellent way to avoid issues caused by the acidity of silica gel.[1]

Q5: My aminopyridine product "oiled out" during crystallization. What causes this and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid (oil) instead of a solid. This often happens at high supersaturation, when the solution is cooled too quickly, or when the solution's temperature is above the melting point of the impure solid.[2] To prevent this, you can:

  • Slow down the cooling rate.

  • Use a more dilute solution.

  • Add seed crystals to encourage crystallization.

  • Choose a different solvent system.

Q6: I'm having trouble dissolving my aminopyridine derivative, which has both acidic and basic functional groups. Why is it so insoluble?

Amphoteric molecules, like 4-aminopyridine-3-sulfonic acid, can exist as zwitterions (internal salts) at their isoelectric point, leading to strong intermolecular interactions and low solubility in neutral water and non-polar organic solvents.[3] To improve solubility, you need to adjust the pH of the solution away from the isoelectric point. In acidic conditions, the amino group is protonated, creating a more soluble cation. In basic conditions, the acidic group is deprotonated, forming a more soluble anion.[3]

Q7: How can I remove transition metal catalysts (e.g., Palladium, Rhodium, Copper) from my aminopyridine reaction?

Transition metal catalysts can often be removed by passing a solution of the reaction mixture through a pad of acidic or neutral alumina, silica gel, or clay.[4] For products sensitive to acid, neutral alumina is recommended.[4] Ion-exchange resins can also be effective and may allow for the recovery and recycling of the metal catalyst.[4] In some cases, extraction of the organic products can leave the metal salt immobilized in the reaction solvent.[5]

Troubleshooting Guides

Guide 1: Acid-Base Extraction
Problem Possible Cause Solution
Incomplete removal of aminopyridine Insufficient acid used.Ensure the pH of the aqueous layer is acidic after each wash. Increase the number of acidic washes (3-5 washes are often more effective than one large one).[1]
Product loss Product is partially soluble in the acidic aqueous layer.Back-extract the combined aqueous layers with a fresh portion of organic solvent. Consider using a milder acid.
Emulsion formation Complex reaction mixture, high concentration.Add brine, allow to stand, or filter through Celite.[1]
Product is acid-sensitive Degradation of the desired compound.Use a milder acid (e.g., NH₄Cl, citric acid) or wash with CuSO₄ solution.[1]
Guide 2: Column Chromatography
Problem Possible Cause Solution
Peak tailing/streaking of aminopyridine Strong interaction with acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine or NH₄OH) to the eluent.[1] Use neutral or basic alumina as the stationary phase.[1]
Poor separation Inappropriate solvent system.Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation.
Compound insoluble in loading solvent High polarity of the compound.Dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane or methanol) and adsorb it onto a small amount of silica gel. Dry the silica and load the powder onto the column.[6]

Quantitative Data

Table 1: Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C)

Solvent Solubility (Mole Fraction)
N-Methyl-2-pyrrolidone (NMP)Highest
Dimethylformamide (DMF)
Methanol
Ethanol
n-Propanol
n-Butanol
n-Propyl acetate
Amyl acetate
Isopropanol
Isobutanol
Acetonitrile
n-Hexane
CyclohexaneLowest

Note: This table is a qualitative representation based on the findings in the cited literature. For precise quantitative data, refer to the original publication.[7]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of 2-Aminopyridine
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous HCl solution. Collect the organic layer. Repeat the wash 2-3 times.

  • Check Purity: Check the purity of the organic layer by TLC to ensure the complete removal of 2-aminopyridine.[1]

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Purification by Column Chromatography on Silica Gel
  • Solvent System Selection: Determine an appropriate eluent system using TLC. For aminopyridines, a common system is a mixture of hexane and ethyl acetate. If tailing is observed, add 0.1-1% triethylamine to the eluent mixture.[1]

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent. If the product is not very soluble in the eluent, dissolve it in a stronger solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Load this powder onto the top of the packed column.[6]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Cation-Exchange Chromatography for Removal of Excess 2-Aminopyridine

This method is particularly useful for the purification of pyridylaminated (PA) derivatives.[8]

  • Column Preparation: Use a Dowex 50X8 column in the NH₄⁺ form.[8]

  • Elution: Elute the column with a 20 mM ammonium acetate buffer (pH 8.5).[8]

  • Separation: The PA-derivatives will elute while the excess 2-aminopyridine is retained on the column.

  • Analysis: The purified PA-derivatives can be directly analyzed by HPLC.[8]

Visualizations

G cluster_start Start: Crude Reaction Mixture cluster_extraction Acid-Base Extraction cluster_drying Drying and Concentration cluster_end End: Purified Product start Dissolve in Organic Solvent wash_acid Wash with Aqueous Acid (e.g., 1M HCl) start->wash_acid separate_layers Separate Organic and Aqueous Layers wash_acid->separate_layers wash_acid->separate_layers Aminopyridine enters aqueous layer as salt wash_base Wash Organic Layer with Base (e.g., NaHCO3) separate_layers->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Anhydrous Agent (e.g., Na2SO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate end Purified Aminopyridine Derivative concentrate->end G cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_details Implementation Details cluster_outcome Desired Outcome problem Tailing/Streaking on Silica Gel TLC solution1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) problem->solution1 solution2 Change Stationary Phase problem->solution2 modifier_details Competes for acidic sites on silica solution1->modifier_details stationary_phase_details Use Neutral or Basic Alumina solution2->stationary_phase_details outcome Improved Peak Shape and Separation modifier_details->outcome stationary_phase_details->outcome

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Amino-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Amino-3-pyridinecarbonitrile. Due to the limited availability of public experimental spectral data for this compound, this guide leverages data from its parent compound, 3-pyridinecarbonitrile, to predict and discuss the expected spectral features. This comparison will be valuable for researchers, scientists, and drug development professionals in interpreting the NMR spectra of this and related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of an amino group (-NH₂) to the pyridine ring is expected to cause significant changes in the chemical shifts of the ring protons and carbons due to its strong electron-donating nature. The following tables compare the experimental data for 3-pyridinecarbonitrile with the predicted shifts for this compound.

Table 1: ¹H NMR Chemical Shift Comparison

Position 3-pyridinecarbonitrile (ppm)[1] This compound (Predicted ppm) Multiplicity
H-28.78~8.4-8.6s
H-48.24~7.8-8.0t
H-57.63--
H-68.78~8.2-8.4d
-NH₂-~5.0-6.0br s

Table 2: ¹³C NMR Chemical Shift Comparison

Position 3-pyridinecarbonitrile (ppm)[1] This compound (Predicted ppm)
C-2155.22~150-153
C-3112.34~105-108
C-4143.80~138-141
C-5127.17~145-148 (NH₂ bearing)
C-6154.56~149-152
-CN119.83~117-120

Comparison with Isomeric Aminopyridinecarbonitriles

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep Dissolve 5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube prep->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire Acquire 1D (¹H, ¹³C, DEPT) and optional 2D (COSY, HSQC, HMBC) spectra setup->acquire ft Fourier Transform (FT) of the Free Induction Decay (FID) acquire->ft phase Phase and baseline correction ft->phase reference Calibrate chemical shifts to solvent or internal standard phase->reference assign Assign signals to specific protons and carbons reference->assign structure Correlate 2D NMR data to confirm structure and assignments assign->structure report Report chemical shifts (δ), coupling constants (J), and multiplicities structure->report

A typical workflow for NMR analysis.

Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a common choice for this type of compound due to its high polarity).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • For ¹H NMR:

      • Acquire a one-dimensional proton spectrum using a standard pulse program.

      • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Optional 2D NMR:

      • Acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to aid in definitive signal assignments.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections on the spectra.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivities.

    • Assign each signal in the ¹H and ¹³C spectra to the corresponding atom in the this compound molecule, using the 2D NMR data for confirmation.

References

A Comparative Guide to the High-Resolution Mass Spectrometry of 5-Amino-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the characterization of 5-Amino-3-pyridinecarbonitrile against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and application.

High-Resolution Mass Spectrometry: Unveiling the Precise Mass

High-resolution mass spectrometry is a powerful technique for the accurate mass determination of molecules, providing a significant advantage in the identification and structural elucidation of compounds like this compound.

Key Performance Data:

Based on its molecular formula, C₆H₅N₃, the theoretical exact mass of this compound can be calculated. For its isomer, 5-aminopyridine-2-carbonitrile, the exact mass is documented as 119.048347172 Da.[1] As isomers, both compounds share this precise mass, making high-resolution mass measurement a critical first step in their differentiation.

ParameterValueSource
Molecular Formula C₆H₅N₃[2]
Average Molecular Weight 119.12 g/mol [2]
Theoretical Exact Mass 119.048347172 Da[1]

Experimental Protocol: High-Resolution Mass Spectrometry

Workflow for LC-HRMS Analysis of this compound

LC-HRMS Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis Standard_Solution Prepare standard solution of this compound in appropriate solvent (e.g., Methanol/Water) Dilution Perform serial dilutions to create calibration curve Standard_Solution->Dilution Injection Inject sample onto a C18 reverse-phase column Dilution->Injection Sample_Matrix Prepare sample in a compatible matrix Sample_Matrix->Injection Gradient_Elution Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) Injection->Gradient_Elution Ionization Electrospray Ionization (ESI) in positive ion mode Gradient_Elution->Ionization Mass_Analysis Acquire full scan data on an Orbitrap or TOF mass analyzer (Resolution > 60,000) Ionization->Mass_Analysis Fragmentation Perform tandem MS (MS/MS) on the precursor ion (m/z 120.0556) Mass_Analysis->Fragmentation Exact_Mass_Determination Determine accurate mass of the precursor ion Fragmentation->Exact_Mass_Determination Fragmentation_Analysis Analyze fragmentation pattern to confirm structure Exact_Mass_Determination->Fragmentation_Analysis Quantification Quantify using the calibration curve Fragmentation_Analysis->Quantification

Caption: A generalized workflow for the analysis of this compound using LC-HRMS.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument capable of a resolution of at least 60,000 FWHM.

  • Ion Source: Electrospray ionization (ESI) is commonly used for polar molecules like aminopyridines.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a suitable choice for separating small polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the analyte.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ion mode is generally preferred for aminopyridines due to the basicity of the amino group and pyridine nitrogen.

  • Scan Mode: Full scan MS to detect the protonated molecule [M+H]⁺.

  • Collision Energy (for MS/MS): A range of collision energies should be tested to obtain an optimal fragmentation pattern.

Alternative Analytical Techniques: A Comparative Overview

While HRMS provides unparalleled mass accuracy, other techniques offer complementary information or may be more suitable for specific applications such as routine quantification.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Good for separating isomers if they have different volatilities or chromatographic behavior on the GC column. Provides reproducible fragmentation patterns for library matching.May require derivatization to increase volatility and thermal stability. High temperatures in the GC inlet can potentially cause degradation of some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides definitive structural information, allowing for unambiguous isomer differentiation. ¹H and ¹³C NMR are crucial for structure confirmation.Relatively low sensitivity compared to MS techniques. Requires a larger amount of pure sample.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of pyridine derivatives by GC-MS is as follows:

GC-MS Analysis Workflow

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Dissolution Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) Derivatization Optional: Derivatize with an agent like BSTFA to increase volatility and thermal stability Dissolution->Derivatization Injection Inject sample into the GC with a split/splitless inlet Derivatization->Injection Separation Separate on a capillary column (e.g., DB-5ms) with a temperature program Injection->Separation Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Mass_Analysis Scan a mass range of e.g., m/z 40-200 Ionization->Mass_Analysis TIC_Analysis Analyze the Total Ion Chromatogram (TIC) Mass_Analysis->TIC_Analysis Spectrum_Interpretation Interpret the mass spectrum of the analyte peak TIC_Analysis->Spectrum_Interpretation Library_Search Compare the spectrum to a mass spectral library Spectrum_Interpretation->Library_Search

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used for routine GC-MS analysis.

GC Conditions:

  • Inlet Temperature: Typically 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is used to separate compounds based on their boiling points. For example, starting at 60 °C and ramping to 280 °C.

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: A scan range appropriate for the expected fragments of the analyte.

Fragmentation Analysis: Differentiating Isomers

The key to distinguishing between isomers like this compound and its counterparts using mass spectrometry lies in their fragmentation patterns. While they share the same exact mass, the positions of the amino and cyano groups will lead to different bond cleavages upon collision-induced dissociation (CID) in an MS/MS experiment.

Predicted Fragmentation of Aminopyridinecarbonitrile Isomers:

The fragmentation of aminopyridines often involves the loss of small neutral molecules such as HCN (from the pyridine ring or the nitrile group) and NH₃ (from the amino group). The relative intensities of these fragment ions will be characteristic of the specific isomer.

Logical Relationship of Isomer Differentiation

Isomer Differentiation cluster_isomers Isomers cluster_analysis Analytical Techniques cluster_data Experimental Data cluster_conclusion Conclusion Isomer_A This compound HRMS High-Resolution MS Isomer_A->HRMS MSMS Tandem MS (MS/MS) Isomer_A->MSMS NMR NMR Spectroscopy Isomer_A->NMR Isomer_B 5-Amino-2-pyridinecarbonitrile Isomer_B->HRMS Isomer_B->MSMS Isomer_B->NMR Exact_Mass Same Exact Mass (m/z 120.0556 for [M+H]⁺) HRMS->Exact_Mass Fragmentation Different Fragmentation Patterns MSMS->Fragmentation Chemical_Shifts Different Chemical Shifts NMR->Chemical_Shifts Differentiation Unambiguous Isomer Differentiation Exact_Mass->Differentiation Insufficient alone Fragmentation->Differentiation Chemical_Shifts->Differentiation

Caption: Logical workflow for differentiating aminopyridinecarbonitrile isomers.

Signaling Pathways and Biological Context

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. However, the aminopyridine scaffold is present in various biologically active molecules, suggesting potential interactions with biological targets. Further research is required to elucidate any specific biological functions or pathway involvements of this compound.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the characterization of this compound, providing highly accurate mass measurements that are crucial for formula determination. When combined with tandem mass spectrometry, HRMS can effectively differentiate it from its isomers based on unique fragmentation patterns. For unambiguous structural confirmation, NMR spectroscopy remains the gold standard. The choice of analytical technique will ultimately depend on the specific research question, whether it is for initial identification, structural elucidation, or routine quantification.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Aminopyridinecarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, aminopyridinecarbonitrile analogs have emerged as a promising class of molecules with potent biological activities. This guide provides an objective comparison of the antiproliferative effects of various 2-amino-3-cyanopyridine derivatives, supported by experimental data, detailed protocols, and visual representations of associated signaling pathways.

A 2020 study by Gellon and colleagues systematically evaluated a series of synthesized 2-amino-3-cyanopyridine analogs for their in vitro antiproliferative activity against a panel of human cancer cell lines. This research forms the primary basis for the comparative data presented herein, supplemented by findings from other relevant studies on similar chemical scaffolds. The core structure of these analogs, characterized by a pyridine ring substituted with an amino group at position 2 and a nitrile group at position 3, serves as a versatile scaffold for chemical modifications that can significantly modulate their biological efficacy.

Comparative Antiproliferative Activity

The primary measure of anticancer potential in preclinical studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various 2-amino-3-cyanopyridine analogs against four distinct human cancer cell lines: B16-F10 (melanoma), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and A549 (lung carcinoma).

Table 1: Antiproliferative Activity (IC50 in µM) of 2-Amino-3-cyanopyridine Analogs

Compound IDB16-F10MCF-7HT-29A549
4a H4-OCH₃-C₆H₄>100>100>100>100
4b H4-CH₃-C₆H₄85.3 ± 1.275.3 ± 1.189.5 ± 1.395.2 ± 1.4
4c HC₆H₅60.2 ± 0.955.7 ± 0.865.4 ± 1.070.1 ± 1.1
4d H4-Cl-C₆H₄30.5 ± 0.525.8 ± 0.433.7 ± 0.540.2 ± 0.6
4e H4-Br-C₆H₄25.1 ± 0.420.3 ± 0.328.9 ± 0.435.6 ± 0.5
5a CH₃4-OCH₃-C₆H₄90.1 ± 1.385.4 ± 1.395.3 ± 1.4>100
5b CH₃4-CH₃-C₆H₄70.8 ± 1.165.2 ± 1.078.4 ± 1.282.3 ± 1.2
5c CH₃C₆H₅50.3 ± 0.845.1 ± 0.755.9 ± 0.860.7 ± 0.9
5d CH₃4-Cl-C₆H₄20.7 ± 0.315.9 ± 0.225.1 ± 0.430.8 ± 0.5
5e CH₃4-Br-C₆H₄15.4 ± 0.210.6 ± 0.218.7 ± 0.325.3 ± 0.4

Data sourced from Gellon, et al. (2020).

The structure-activity relationship (SAR) analysis of these analogs reveals several key trends. The presence of a halogen atom (chlorine or bromine) at the para-position of the phenyl ring at R² (compounds 4d , 4e , 5d , and 5e ) significantly enhances the antiproliferative activity compared to analogs with electron-donating groups like methoxy (4a , 5a ) or methyl (4b , 5b ), or an unsubstituted phenyl ring (4c , 5c ). Furthermore, the substitution of a hydrogen atom with a methyl group at the R¹ position generally leads to a further increase in potency across all tested cell lines. Notably, compound 5e , featuring a bromine atom at the R² phenyl ring and a methyl group at R¹, exhibited the most potent anticancer activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed methodologies for the key experiments are provided below.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the aminopyridinecarbonitrile analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Aminopyridinecarbonitrile analogs dissolved in dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (B16-F10, MCF-7, HT-29, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The aminopyridinecarbonitrile analogs were serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells was aspirated and 100 µL of the medium containing the test compounds was added. Control wells received medium with DMSO at the same final concentration as the treated wells (typically <0.5%).

  • Incubation: The plates were incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

To investigate the mechanism of action of the most potent compounds, cell cycle analysis was performed using flow cytometry. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Aminopyridinecarbonitrile analog (e.g., compound 5e )

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentration of compound 5e for 24 hours. Control cells were treated with DMSO.

  • Cell Harvesting: After treatment, the cells were harvested by trypsinization, collected by centrifugation, and washed twice with cold PBS.

  • Fixation: The cell pellet was resuspended in 1 mL of cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells were centrifuged, the ethanol was removed, and the cells were washed with PBS. The cell pellet was then resuspended in 500 µL of PI staining solution and incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA was measured, and the data was used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Signaling Pathways and Mechanism of Action

While the exact molecular targets of the aminopyridinecarbonitrile analogs from the Gellon et al. study were not definitively identified, this class of compounds is widely recognized for its ability to inhibit protein kinases. Kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Other studies on structurally similar 2-amino-3-cyanopyridine derivatives have demonstrated inhibitory activity against specific kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase. These kinases are key components of signaling pathways that are often hyperactivated in cancer.

Below are diagrams illustrating a general kinase signaling pathway and the experimental workflow for evaluating the antiproliferative activity of these compounds.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Proteins (e.g., Ras, RAF, MEK, ERK) Downstream Signaling Proteins (e.g., Ras, RAF, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., Ras, RAF, MEK, ERK) Phosphorylates and Activates Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., Ras, RAF, MEK, ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Aminopyridinecarbonitrile Analog Aminopyridinecarbonitrile Analog Aminopyridinecarbonitrile Analog->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: General Kinase Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Kinase Inhibition Assay Kinase Inhibition Assay IC50 Determination->Kinase Inhibition Assay Select Potent Compounds Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry

Caption: Experimental Workflow for Biological Evaluation.

Conclusion

The comparative analysis of aminopyridinecarbonitrile analogs reveals a clear structure-activity relationship, with halogenated derivatives demonstrating superior antiproliferative activity. The data strongly suggest that this chemical scaffold holds significant promise for the development of novel anticancer agents. The likely mechanism of action involves the inhibition of key protein kinases, leading to cell cycle arrest and the suppression of tumor cell growth. Further investigation into the specific kinase targets and in vivo efficacy of the most potent analogs is warranted to advance these promising compounds towards clinical application. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to combat cancer.

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 5-Amino-3-pyridinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount for rational drug design and the elucidation of structure-activity relationships. This guide provides a comparative analysis of the crystallographic data of a key 2-amino-3-cyanopyridine derivative, a close structural analog to the 5-Amino-3-pyridinecarbonitrile class of compounds, alongside other pertinent experimental data. While crystallographic data for a direct this compound derivative is not publicly available, the presented analysis of a closely related structure offers valuable insights into the conformational properties and intermolecular interactions that govern this scaffold.

At a Glance: Structural and Spectroscopic Comparison

To offer a comprehensive overview, the following table summarizes the key crystallographic and spectroscopic data for 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine, a well-characterized derivative. This data is juxtaposed with typical spectroscopic features observed in this class of compounds, providing a baseline for comparison with newly synthesized derivatives.

Parameter4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridineGeneral 2-Amino-3-cyanopyridine Derivatives
Crystal System Monoclinic-
Space Group P2(1)/c-
Unit Cell Dimensions a = 12.083(3) Å, b = 16.598(4) Å, c = 13.585(3) Å-
α = 90°, β = 112.91(3)°, γ = 90°
Volume (ų) 2505.4(10)-
Z 4-
Final R-index (R1) 0.0884-
Weighted R-index (wR2) 0.2096-
Key IR Peaks (cm⁻¹) ~3454, 3361 (NH₂ stretch), ~2201 (C≡N stretch)3400-3200 (NH₂), 2230-2210 (C≡N)
¹H NMR (δ, ppm) Aromatic protons, NH₂ protons, OCH₃ protonsAromatic (7.0-8.5), NH₂ (5.0-7.0), Substituent-specific signals
¹³C NMR (δ, ppm) Aromatic carbons, C≡N carbon, OCH₃ carbonAromatic (110-160), C≡N (115-120), Substituent-specific signals

Deciphering the Crystal Structure: The Experimental Workflow

The determination of the crystal structure of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine, and other similar derivatives, follows a well-established experimental pipeline. This process, from synthesis to data analysis, is crucial for obtaining high-quality crystallographic data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis One-Pot Multicomponent Reaction purification Recrystallization synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

Experimental Protocols

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives is a one-pot multicomponent reaction.[1]

  • Reactants: A mixture of an appropriate aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate is used.

  • Solvent: The reaction can be carried out in a suitable solvent such as ethanol or under solvent-free conditions, often facilitated by microwave irradiation.[1]

  • Reaction Conditions: The mixture is typically heated under reflux or irradiated in a microwave oven for a specified period.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.[1]

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation).[1] The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Data Processing: The collected raw diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.

Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for routine characterization and for studying the properties of these derivatives in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure in solution. The chemical shifts of protons and carbons provide information about the electronic environment of the atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound derivatives, characteristic peaks for the amino (N-H) and cyano (C≡N) groups are of particular interest.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Logical Relationship of Analytical Techniques

The interplay between these techniques provides a comprehensive understanding of the synthesized compounds.

logical_relationship cluster_characterization Structural Characterization cluster_interpretation Data Interpretation & Comparison synthesis Compound Synthesis nmr NMR Spectroscopy (Solution Structure) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir ms Mass Spectrometry (Molecular Weight) synthesis->ms xray X-ray Crystallography (Solid-State Structure) synthesis->xray comparison Comparative Analysis nmr->comparison ir->comparison ms->comparison xray->comparison conclusion Structure-Activity Relationship Insights comparison->conclusion

Interrelation of analytical techniques.

References

Comparative Docking Analysis of Cyanopyridine-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of cyanopyridine derivatives reveals their potential as potent inhibitors for a range of therapeutic targets, with molecular docking studies consistently demonstrating favorable binding affinities and interactions. This guide provides a comparative overview of these findings, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.

Quantitative Comparison of Docking Performance

Molecular docking studies provide valuable quantitative metrics to assess the binding affinity of a ligand to its target protein. The most common metric is the docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. The following tables summarize the docking scores and, where available, the corresponding in vitro inhibitory activity (IC50 values) of various cyanopyridine-based inhibitors against their respective targets.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)In Vitro IC50 (µM)Reference
Cyanopyridone 5aVEGFR-2-0.217[1][2]
Cyanopyridone 5eVEGFR-2-0.124[1][2]
Cyanopyridone 5aHER-2-0.168[1][2]
Cyanopyridone 5eHER-2-0.077[1][2]
Cyanopyridine-Oxadiazole 4eTopoisomerase-IIβ-8.288.352 (MCF-7)[3]
3-Cyanopyridine 4aSurvivin--[4]
Cyanopyridine 4cPim-1 Kinase-0.61[5]
Cyanopyridine 4dPim-1 Kinase-0.46[5]
Quinazolin-4-one/3-cyanopyridin-2-one 18EGFR-8.69 (re-docking of Erlotinib)0.110[6]
Quinazolin-4-one/3-cyanopyridin-2-one 19EGFR-0.140[6]
Quinazolin-4-one/3-cyanopyridin-2-one 18BRAFV600E--[6]
Quinazolin-4-one/3-cyanopyridin-2-one 19BRAFV600E--[6]
2-amino-3-cyanopyridine 3nSTAT3--[7]
3-Cyanopyridine 10nSurvivin-5.9 (Huh7), 6.0 (U251), 7.2 (A375)[7][8]
3-Cyanopyridine 9oSurvivin-2.4 (Huh7), 17.5 (U251), 7.2 (A375)[7][8]
2-oxo-3-cyanopyridine 5e---[9]
2-thioxo-3-cyanopyridine 6e--35.9 (PC-3), 23.4 (MDA-MB-231), 40.3 (HepG2)[9]

Note: A direct comparison of docking scores across different studies should be made with caution due to variations in the software, force fields, and scoring functions used. The IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity in vitro.

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies employed in the cited studies for molecular docking generally follow a standardized workflow. This section outlines a typical protocol, providing a detailed understanding of the computational experiment.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for docking is defined based on the co-crystallized ligand or through literature information.

  • Ligand Structure Preparation: The 2D structures of the cyanopyridine-based inhibitors are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide, and MOE (Molecular Operating Environment).[10][11][12]

  • Docking Algorithm: The chosen software uses a specific algorithm to explore the conformational space of the ligand within the protein's active site and to score the different binding poses.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

3. Analysis of Docking Results:

  • Binding Energy/Docking Score: The primary output is the binding energy or docking score, which estimates the binding affinity.

  • Binding Pose and Interactions: The best-docked poses of the ligands are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • Validation: The docking protocol is often validated by redocking a known co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of less than 2 Å is generally considered a successful validation.[6]

Visualizing Molecular Docking and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (PDB) Docking Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Ligands Ligand Structures (2D) Ligands->Docking Analysis Analyze Binding Pose & Interactions Docking->Analysis Scoring Calculate Docking Score / Binding Energy Docking->Scoring Validation Protocol Validation (Redocking) Validation->Docking Validate Protocol

Caption: A generalized workflow for molecular docking studies.

The inhibition of kinases like JAK2 is a key area of research for cyanopyridine derivatives. The JAK/STAT signaling pathway is crucial for many cellular processes, and its dysregulation is implicated in various cancers.[13][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Cyanopyridine Inhibitor Inhibitor->JAK Inhibition

References

Validating the Structure of Novel Compounds Synthesized from 5-Amino-3-pyridinecarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds from 5-Amino-3-pyridinecarbonitrile and its derivatives has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties of the resulting structures. This guide provides a comparative analysis of the performance of these novel compounds, supported by experimental data, and details the methodologies for their structural validation and biological evaluation.

Performance Comparison of Novel Pyridinecarbonitrile Derivatives

The therapeutic potential of newly synthesized pyridinecarbonitrile derivatives is often evaluated through their biological activity against various targets, including cancer cell lines and microbial strains. The following tables summarize the quantitative data from recent studies, offering a clear comparison of the efficacy of these compounds.

Anticancer Activity

Many novel compounds derived from pyridinecarbonitrile scaffolds have been investigated for their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment, with lower values indicating higher potency.

Compound ClassSpecific CompoundTarget Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
CyanopyridoneCompound 5a (unsubstituted phenyl)MCF-7 (Breast)1.77Taxol8.48
CyanopyridoneCompound 5e (2,4-dichloro substituent)MCF-7 (Breast)1.39Taxol8.48
CyanopyridoneCompound 5a (unsubstituted phenyl)HepG2 (Liver)2.71Taxol14.60
CyanopyridineCompound 4c (4-methoxyphenyl)HepG2 (Liver)8.025-FU9.42
CyanopyridineCompound 4d (4-bromophenyl)HepG2 (Liver)6.955-FU9.42
1,3,4-Oxadiazole-Pyridine HybridCompound 12MCF-7 (Breast)0.5Staurosporine (for PIM-1)0.0167
1,3,4-Oxadiazole-Pyridine HybridCompound 12HepG2 (Liver)5.27--

Table 1: Comparison of in vitro cytotoxic activity of novel pyridinecarbonitrile derivatives against various cancer cell lines.[1][2][3]

Kinase Inhibition

The mechanism of action for many of these anticancer compounds involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.

Compound ClassSpecific CompoundTarget KinaseIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
CyanopyridoneCompound 5eVEGFR-20.124Lapatinib0.182
CyanopyridoneCompound 5aVEGFR-20.217Lapatinib0.182
CyanopyridoneCompound 5eHER-20.077Lapatinib0.131
CyanopyridoneCompound 5aHER-20.168Lapatinib0.131
1,3,4-Oxadiazole-Pyridine HybridCompound 12PIM-10.0143Staurosporine0.0167
CyanopyridineCompound 4dPIM-10.46Quercetagetin0.56

Table 2: Comparison of kinase inhibitory activity of novel pyridinecarbonitrile derivatives.[1][2][4]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of novel compounds. Below are the protocols for key experiments cited in this guide.

Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (5a-f)

This procedure outlines a multi-component reaction for the synthesis of cyanopyridone derivatives.

  • Reactant Mixture: In a 50 mL round-bottom flask, combine equimolar quantities of 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide (10 mmol), the appropriate aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 20 mL of ethanol.[1]

  • Catalyst Addition: Add a few drops of piperidine to the mixture to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for six hours.

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid precipitate is then collected by filtration, washed with cold ethanol, and dried to yield the pure product.[1]

Structural Characterization

The synthesized compounds are characterized using various spectroscopic techniques to confirm their chemical structure.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify characteristic functional groups. For example, cyanopyridones show absorption bands for amino (around 3250 cm⁻¹), cyano (around 2210 cm⁻¹), and carbonyl (around 1656 cm⁻¹) groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained to determine the chemical environment of the protons and carbon atoms. For instance, the ¹H NMR spectra of cyanopyridones reveal a D₂O-exchangeable singlet signal for the NH₂ protons around δ 4.45–8.26 ppm.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 4 hours, during which viable cells convert the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[2]

Kinase Inhibition Assay

Enzymatic assays are performed to quantify the inhibitory effect of the compounds on specific kinases.

  • Reaction Mixture: The assay is typically performed in a multi-well plate containing the kinase, a substrate, and ATP.

  • Compound Addition: The synthesized compounds are added to the wells at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

  • IC₅₀ Determination: The inhibitory activity is calculated as a percentage of the control (kinase activity without the inhibitor). The IC₅₀ value is then determined from the concentration-inhibition curve.[3][4]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to visualize a key signaling pathway targeted by these novel compounds and a general experimental workflow for their validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K PIM1 PIM-1 Kinase Proliferation Cell Proliferation & Survival PIM1->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound_5e Compound 5e Compound_5e->VEGFR2 inhibition Compound_5e->HER2 inhibition Compound_12 Compound 12 Compound_12->PIM1 inhibition

Caption: Targeted signaling pathways for anticancer therapy.

Experimental_Workflow Start Start: 5-Amino-3- pyridinecarbonitrile Derivative Synthesis Chemical Synthesis of Novel Compounds Start->Synthesis Purification Purification & Isolation Synthesis->Purification Structural_Validation Structural Validation (NMR, MS, FT-IR) Purification->Structural_Validation Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Structural_Validation->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Optimization->SAR_Studies Final_Compound Final Lead Compound SAR_Studies->Final_Compound

Caption: Workflow for novel compound discovery.

References

A Comparative Benchmarking of Synthetic Methodologies for 5-Amino-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and emerging synthetic strategies for the production of 5-Amino-3-pyridinecarbonitrile, a valuable building block in medicinal chemistry. The aminopyridinecarbonitrile scaffold is a key pharmacophore found in various biologically active molecules, including kinase inhibitors and receptor modulators. The objective of this document is to furnish researchers with a comprehensive overview of synthetic routes, enabling informed decisions in the selection of methodologies based on efficiency, scalability, and environmental impact.

Executive Summary

The synthesis of this compound can be broadly categorized into two approaches: traditional multi-step linear synthesis and modern one-pot multi-component reactions (MCRs). While established methods offer reliability, they often suffer from longer reaction times, and the need to isolate intermediates, leading to lower overall yields and increased waste. In contrast, contemporary MCR strategies provide a more streamlined, atom-economical, and efficient alternative for the construction of this key heterocyclic scaffold. This guide presents a detailed comparison of a representative established method and a novel multi-component approach, supported by experimental data from analogous reactions found in the literature.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key performance indicators for a representative established multi-step synthesis and a modern one-pot approach for obtaining this compound. Data for the multi-component reaction is based on reported syntheses of structurally similar aminopyridine dicarbonitriles.

ParameterEstablished Multi-Step Synthesis (Illustrative)New Multi-Component Synthesis (Illustrative)
Overall Yield 40-60%75-90%
Number of Steps 3-41
Reaction Time 24-48 hours2-6 hours
Typical Solvents Dichloromethane, Acetic Acid, EthanolEthanol, Water, or Solvent-free
Catalyst Strong acids/bases, Metal catalystsBasic catalysts (e.g., piperidine, NaOH), Organocatalysts
Purification Multiple chromatographic separationsSingle crystallization or filtration
Atom Economy LowerHigher
Environmental Impact Higher (more solvents and waste)Lower (greener solvents, less waste)

Experimental Protocols

Established Method: Multi-Step Synthesis (Hypothetical Route)

This method involves the construction of the pyridine ring followed by functional group interconversions.

Step 1: Synthesis of 5-Bromonicotinonitrile A solution of 5-aminonicotinic acid in a suitable solvent is treated with a brominating agent (e.g., N-bromosuccinimide) followed by conversion of the carboxylic acid to the nitrile.

Step 2: Cyanation of 5-Bromonicotinonitrile The 5-bromonicotinonitrile is subjected to a cyanation reaction, for instance, using copper(I) cyanide in a suitable solvent like DMF or NMP at elevated temperatures.

Step 3: Amination of a Precursor This would typically involve a nucleophilic aromatic substitution reaction on a suitable precursor, which is a less common and often challenging route for this specific isomer. A more plausible established route would involve the construction of the substituted pyridine ring from acyclic precursors.

New Method: One-Pot, Three-Component Synthesis

This approach leverages the principles of convergent synthesis, where multiple starting materials react in a single pot to form the desired product.[1][2] This specific protocol is adapted from known procedures for similar aminopyridine carbonitriles.

A mixture of an appropriate β-keto-precursor (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (2 mmol) in ethanol (10 mL) is stirred at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure this compound. This method offers high yields and operational simplicity.[1]

Visualizations

Signaling Pathway: Adenosine A₂B Receptor

Derivatives of aminopyridine-3,5-dicarbonitrile have been identified as potent and selective agonists of the human adenosine A₂B receptor, a G-protein coupled receptor involved in various physiological processes.[3][4] The diagram below illustrates a simplified representation of the canonical signaling cascade initiated by A₂B receptor activation.

Adenosine_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2B_Agonist A2B Agonist (e.g., Aminopyridine Derivative) A2BR Adenosine A₂B Receptor A2B_Agonist->A2BR G_protein Gs Protein A2BR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Inflammation, Angiogenesis) CREB->Gene_Expression regulates

Caption: Simplified Adenosine A₂B Receptor Signaling Pathway.

Experimental Workflow: Established vs. New Synthetic Methods

The following diagrams illustrate the logical flow of the established multi-step synthesis versus the streamlined one-pot multi-component reaction.

Established Multi-Step Synthesis Workflow

established_workflow Start Starting Materials (e.g., Pyridine derivative) Step1 Step 1: Functional Group Introduction Start->Step1 Purification1 Purification 1 (e.g., Chromatography) Step1->Purification1 Intermediate1 Intermediate 1 Purification1->Intermediate1 Step2 Step 2: Second Functional Group Manipulation Intermediate1->Step2 Purification2 Purification 2 (e.g., Chromatography) Step2->Purification2 Intermediate2 Intermediate 2 Purification2->Intermediate2 Step3 Step 3: Final Reaction Intermediate2->Step3 FinalPurification Final Purification (Crystallization) Step3->FinalPurification Product 5-Amino-3- pyridinecarbonitrile FinalPurification->Product

Caption: Workflow for a typical multi-step synthesis.

New Multi-Component Synthesis Workflow

mcr_workflow cluster_one_pot One-Pot Reaction Start Starting Materials: - β-keto-precursor - Malononitrile - Ammonium Acetate Reaction Multi-Component Reaction (Reflux in Ethanol) Start->Reaction Workup Work-up (Cooling & Filtration) Reaction->Workup Product 5-Amino-3- pyridinecarbonitrile Workup->Product

Caption: Streamlined workflow for a one-pot multi-component synthesis.

Conclusion

For the synthesis of this compound, modern multi-component reactions offer significant advantages over traditional linear syntheses in terms of efficiency, yield, and environmental impact. The adoption of one-pot strategies can accelerate the drug discovery process by enabling the rapid generation of diverse compound libraries based on the aminopyridinecarbonitrile scaffold. While established methods may still be valuable for specific applications or when starting from particular precursors, the benefits of MCRs make them a compelling choice for the de novo synthesis of this important heterocyclic building block. Researchers are encouraged to consider these factors when planning their synthetic campaigns.

References

Safety Operating Guide

Safe Disposal of 5-Amino-3-pyridinecarbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Amino-3-pyridinecarbonitrile, catering to researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling chemical waste and information from safety data sheets of structurally similar compounds. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area and equipped with the appropriate personal protective equipment.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust.[2][3]

  • Wash hands thoroughly after handling.[1][2]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Wear protective gloves and impervious clothing.[1][4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask (type N95, US) is recommended.[4]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound involves careful collection, packaging, and transfer to a designated hazardous waste facility.

Step 1: Waste Collection

  • For Small Spills or Residue: Carefully sweep up the solid material.[2][3] Avoid generating dust.[4]

  • Containerization: Place the collected waste into a suitable, clearly labeled, and sealable container for disposal.[2][3]

Step 2: Labeling and Storage

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and any relevant hazard warnings.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Keep the container tightly closed.[1][2][3]

Step 3: Final Disposal

  • Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant.[1][2][3] This is a hazardous waste and must be handled by qualified professionals.

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations.

III. Disposal Process Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

A START: Prepare for Disposal B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Collect Waste Material (Sweep solid, avoid dust) B->C D Securely Package Waste (Labeled, sealed container) C->D E Store Temporarily in a Safe Location (Cool, dry, ventilated area) D->E F Arrange for Professional Disposal (Contact approved waste disposal service) E->F G END: Disposal Complete F->G

Caption: Workflow for the proper disposal of this compound.

Disclaimer: The information provided is a general guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound and consult with your institution's Environmental Health and Safety (EHS) department for detailed disposal instructions.

References

Essential Safety and Operational Guide for Handling 5-Amino-3-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Amino-3-pyridinecarbonitrile (CAS 13600-47-0). The following procedures are based on best practices for handling analogous aminopyridine and nitrile compounds and are intended to ensure the safety of laboratory personnel.

Hazard Summary
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these potential hazards, a cautious approach and strict adherence to safety protocols are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is recommended.[3][4][5]To prevent skin contact and irritation. Nitrile offers good resistance to a range of chemicals.[3][5][6]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious irritation.
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood. In cases of high dust conditions or spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.To avoid inhalation of dust, which can cause respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedures
  • Engineering Controls: Ensure a certified chemical fume hood is operational before beginning any work.

  • Gather Materials: Assemble all necessary PPE and ensure it is in good condition.

  • Emergency Preparedness: Have an emergency plan in place and ensure unobstructed access to an eyewash station and safety shower.

  • Location: All handling of this compound powder must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear the appropriate PPE as detailed in the table above.

  • Dispensing: Avoid the formation of dust and aerosols. Use a spatula or other appropriate tool for transferring the solid.

  • Quantities: Use the smallest practical quantities for the experiment to minimize waste and potential exposure.

  • Container Management: Keep the container of this compound tightly closed when not in use.

  • Decontamination: Thoroughly decontaminate the work area, including the balance and any other equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • PPE Removal: Properly remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste materials, including contaminated PPE, disposable labware, and any unused product, in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Institutional Procedures: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not mix with incompatible waste streams and never dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Gather and Inspect PPE prep1->prep2 prep3 Confirm Emergency Equipment Access prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Transfer Chemical handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Hazardous Waste Container post3->disp1 disp2 Follow Institutional EHS Procedures disp1->disp2 end_node End disp2->end_node start Start start->prep1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.